PF-04745637
Description
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBEJVPSADOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-04745637: A Technical Overview of its Antagonistic Action on TRPA1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It functions as a critical sensor of noxious environmental stimuli, including pungent compounds like cinnamaldehyde (from cinnamon) and allyl isothiocyanate (from mustard oil), as well as endogenous inflammatory mediators. Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain, itch, and neurogenic inflammation. Consequently, TRPA1 has emerged as a promising therapeutic target for the management of various pathological conditions, including chronic pain and inflammatory disorders. PF-04745637 has been identified as a potent and selective antagonist of the TRPA1 channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPA1 channels, based on available data.
Core Mechanism of Action
This compound exerts its pharmacological effect by acting as a direct antagonist of the TRPA1 ion channel. This inhibitory action prevents the channel from opening in response to agonist stimulation, thereby blocking the subsequent influx of cations and downstream signaling events that lead to nociception and inflammation.
Quantitative Analysis of Antagonistic Potency
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the human TRPA1 channel.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human TRPA1 | Not Specified | 17 | [1][2] |
In Vivo Efficacy
The antagonistic activity of this compound has been demonstrated in preclinical models of neurogenic inflammation.
| Animal Model | Agonist | Endpoint | Effect of this compound | Reference |
| Rat | Cinnamaldehyde | Skin Flare | Significant reduction in flare response | [2] |
Experimental Protocols
While the specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies employed in the screening and evaluation of TRPA1 antagonists.
In Vitro Antagonist Potency Assessment: Calcium Imaging Assay
This assay is a high-throughput method to determine the potency of a compound in blocking TRPA1 activation.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1.
-
Assay Principle: TRPA1 activation leads to an influx of extracellular Ca2+. A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is pre-loaded into the cells. Upon Ca2+ influx, the dye fluoresces, and the change in fluorescence intensity is measured.
-
Protocol:
-
Cell Plating: Seed HEK293-hTRPA1 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate with a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a detergent like Pluronic F-127 to aid dye loading.
-
Compound Incubation: After dye loading and washing, incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation: Add a known TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of TRPA1 activation. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Gold-Standard Functional Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity with high temporal and voltage resolution.
-
Cell Line: HEK293 cells stably expressing human TRPA1.
-
Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the TRPA1 channels in the entire cell membrane.
-
Protocol:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Whole-Cell Configuration: Approach a cell with a micropipette filled with an intracellular solution. Apply gentle suction to form a gigaseal, followed by a stronger suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist and Antagonist Application: Apply a TRPA1 agonist via the perfusion system to elicit an inward current. Once a stable current is achieved, co-apply the agonist with different concentrations of this compound.
-
Data Acquisition and Analysis: Record the changes in current amplitude. The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.
-
In Vivo Model: Cinnamaldehyde-Induced Neurogenic Flare in Rats
This model assesses the ability of a TRPA1 antagonist to inhibit neurogenic inflammation in vivo.
-
Animal Model: Male Sprague-Dawley rats.
-
Assay Principle: Topical application of the TRPA1 agonist cinnamaldehyde to the skin activates sensory nerve endings, leading to the release of neuropeptides like CGRP and Substance P. This causes vasodilation and plasma extravasation, resulting in a visible "flare" (reddening) and edema.
-
Protocol:
-
Animal Acclimatization: Acclimate rats to the experimental conditions.
-
Compound Administration: Administer this compound or vehicle via a relevant route (e.g., topical, oral, or intravenous) at a predetermined time before the agonist challenge.
-
Flare Induction: Apply a solution of cinnamaldehyde in a suitable vehicle to a defined area on the dorsal skin of the rat.
-
Flare Measurement: Quantify the flare response by measuring the area of erythema at specific time points after cinnamaldehyde application. This can be done by tracing the flare onto a transparent sheet and calculating the area.
-
Data Analysis: Compare the flare area in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of TRPA1 activation and a typical workflow for screening TRPA1 antagonists.
Caption: General TRPA1 signaling pathway and point of intervention for this compound.
Caption: A typical workflow for the discovery of a TRPA1 antagonist like this compound.
Conclusion
This compound is a potent and selective antagonist of the TRPA1 ion channel. Its mechanism of action involves the direct inhibition of the channel, preventing agonist-induced cation influx and subsequent neuronal signaling associated with pain and inflammation. While detailed proprietary data on its development is not fully public, the established methodologies for characterizing TRPA1 antagonists provide a clear framework for understanding its pharmacological profile. The in vitro potency and in vivo efficacy of this compound in a relevant preclinical model underscore its potential as a therapeutic agent for conditions driven by TRPA1 activation. Further research and clinical development will be necessary to fully elucidate its therapeutic utility and safety profile in humans.
References
The Selectivity Profile of PF-04745637: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in the signaling pathways of pain, inflammation, and respiratory irritation. Its activation by a wide range of exogenous and endogenous irritants makes it a compelling target for the development of novel analgesic and anti-inflammatory therapeutics. This guide provides a detailed overview of the selectivity profile of this compound, including its activity at its primary target and other related ion channels, alongside the experimental methodologies used for its characterization.
Data Presentation: Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against its primary target, TRPA1, and other closely related TRP channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) that define its selectivity.
| Target | IC50 (Human) | Fold Selectivity (vs. hTRPA1) |
| TRPA1 | 17 nM | - |
| TRPV1 | ~3 µM | ~176-fold |
| TRPM8 | ~3 µM | ~176-fold |
Note: Data for TRPV1 and TRPM8 are based on reported activity for this compound class against related TRP channels.
Core Findings
This compound is a highly potent antagonist of human TRPA1 with a reported IC50 of 17 nM.[1][2][3] It demonstrates significant selectivity for TRPA1 over other related TRP channels, including TRPV1 and TRPM8, where its inhibitory activity is approximately 176-fold weaker (~3 µM). While some initial, less specific reports suggested potential activity at TRPC channels, the current body of evidence strongly indicates that TRPA1 is the primary molecular target of this compound. The high selectivity of this compound for TRPA1 minimizes the potential for off-target effects at other TRP channels, which is a critical attribute for a therapeutic candidate.
Signaling Pathway of TRPA1
TRPA1 is a polymodal ion channel activated by a diverse array of stimuli, including environmental irritants (e.g., cinnamaldehyde, mustard oil), endogenous inflammatory mediators, and changes in temperature. Upon activation, the channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to depolarization of the sensory neuron, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain or irritation. The increase in intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the nerve endings, contributing to neurogenic inflammation.
Experimental Protocols
The determination of the potency and selectivity of TRPA1 antagonists like this compound typically involves two key types of in vitro assays: calcium imaging assays for high-throughput screening and electrophysiology assays for detailed mechanistic studies.
Representative Calcium Imaging Assay for IC50 Determination
This method measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon TRPA1 activation.
a. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
b. Dye Loading:
-
The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) is loaded into the cells by incubation in the dark at 37°C for approximately 1 hour. An anion-transport inhibitor like probenecid may be included to enhance dye loading, though its potential to interact with TRPA1 should be considered.
c. Compound Incubation:
-
After dye loading, the cells are washed to remove excess dye.
-
Various concentrations of this compound (the antagonist) are added to the wells and incubated for a defined period (e.g., 15-30 minutes) to allow for binding to the TRPA1 channel.
d. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.
-
A baseline fluorescence reading is taken.
-
A known TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate) is added to the wells to stimulate channel opening and subsequent calcium influx.
-
The change in fluorescence intensity is monitored over time.
e. Data Analysis:
-
The peak fluorescence response in the presence of different concentrations of this compound is measured.
-
The data are normalized to the response of a positive control (agonist alone) and a negative control (no agonist).
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Representative Whole-Cell Patch-Clamp Electrophysiology Assay
This technique directly measures the ion flow through the TRPA1 channel and provides a more detailed characterization of the antagonist's mechanism of action.
a. Cell Preparation:
-
HEK293 cells expressing human TRPA1 are grown on glass coverslips.
b. Recording Setup:
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a fine tip, filled with an intracellular solution, is used as the recording electrode.
c. Whole-Cell Configuration:
-
The micropipette is brought into contact with a single cell, and a gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ion current across the cell membrane.
d. Current Measurement:
-
The cell is held at a specific membrane potential (e.g., -60 mV).
-
A TRPA1 agonist is applied to the cell via the perfusion system to activate the channel, resulting in an inward current.
-
Once a stable agonist-induced current is established, different concentrations of this compound are co-applied with the agonist.
e. Data Analysis:
-
The degree of inhibition of the TRPA1 current by each concentration of this compound is measured.
-
The IC50 value is determined by plotting the percentage of current inhibition against the concentration of the antagonist and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and highly selective antagonist of the TRPA1 ion channel. Its selectivity for TRPA1 over other TRP channels, such as TRPV1 and TRPM8, makes it a valuable research tool for elucidating the physiological and pathophysiological roles of TRPA1 and a promising candidate for the development of targeted therapies for pain and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
PF-04745637: A Technical Guide to a Potent and Selective TRPA1 Antagonist
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, including nociceptive C-fibers.[1][2][3] It functions as a critical sensor for a wide array of noxious environmental irritants and endogenous inflammatory mediators.[1][4][5] Activation of TRPA1 is implicated in the pathophysiology of various conditions, including chronic pain, inflammation, and respiratory diseases.[3][6][7][8] Consequently, the development of selective TRPA1 antagonists is a significant area of interest for therapeutic intervention.[8][9][10]
PF-04745637 is a small molecule that acts as a potent and highly selective antagonist of the TRPA1 receptor.[11][12][13][14] Its efficacy in preclinical models of inflammation and pain has established it as a valuable pharmacological tool for investigating TRPA1 physiology and as a lead compound in drug development. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
TRPA1 Signaling and Mechanism of Antagonism
TRPA1 is a polymodal cellular sensor activated by a diverse range of stimuli.[15] Exogenous activators include environmental irritants like cinnamaldehyde (cinnamon), allyl isothiocyanate (mustard oil), and acrolein (cigarette smoke).[1][3] Endogenous activators, often generated during tissue injury and inflammation, include reactive oxygen species (ROS), 4-hydroxynonenal (4-HNE), and methylglyoxal.[3][16][17]
Upon activation, the TRPA1 channel opens, permitting the influx of cations, primarily Ca²⁺ and Na⁺.[18] This influx leads to depolarization of the sensory neuron membrane, initiating an action potential that propagates to the central nervous system, resulting in the sensation of pain.[1] In parallel, the calcium influx at peripheral nerve terminals triggers the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[4]
Several intracellular signaling pathways can modulate TRPA1 sensitivity. Inflammatory mediators like bradykinin can activate G-protein-coupled receptors (GPCRs), leading to the activation of Phospholipase C (PLC).[4][5] This cascade results in increased intracellular Ca²⁺ and the activation of Protein Kinase C (PKC), which can sensitize the TRPA1 channel, lowering its activation threshold.[4]
This compound exerts its effect by blocking the TRPA1 channel, thereby preventing the cation influx initiated by agonists. This inhibition prevents neuronal depolarization and the subsequent release of inflammatory mediators, effectively mitigating pain and neurogenic inflammation.
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative metrics reported for the compound.
| Parameter | Species | Value | Target/Channel | Notes | Reference |
| IC₅₀ | Human | 17 nM | TRPA1 | Potent inhibition of the human TRPA1 channel. | [11][12][13][19] |
| IC₅₀ | - | ~3 µM | TRPV1, TRPM | Demonstrates high selectivity for TRPA1 over related TRP channels. | [13] |
| In Vivo Dose | Rat | 50 mg/mL | TRPA1 | Topical application that significantly reduces agonist-mediated flare. | [11][12] |
| In Vivo Dose | Rat | 100 mg/mL | TRPA1 | Higher topical dose also showing significant reduction of flare. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to characterize TRPA1 antagonists like this compound.
In Vitro: Calcium Influx Assay using FLIPR
This protocol describes a common method to determine the inhibitory concentration (IC₅₀) of a compound against an agonist-induced TRPA1 activation in a cell-based assay.
Objective: To quantify the potency of this compound in inhibiting human TRPA1 activation.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[3]
-
Calcium-sensitive dye: Fluo-4 NW.[3]
-
TRPA1 agonist: Cinnamaldehyde or O-chlorobenzylidene malononitrile (CS).[3]
-
Test Compound: this compound dissolved in DMSO.
-
96-well or 384-well black, clear-bottom assay plates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
Methodology:
-
Cell Plating: Seed the hTRPA1-HEK293 cells into assay plates at an appropriate density and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the Fluo-4 NW dye solution prepared in Assay Buffer to each well. Incubate for 1 hour at room temperature, protected from light.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells.
-
Assay Protocol (Two-Addition):
-
Place the assay plate into the FLIPR instrument.
-
First Addition: Measure baseline fluorescence for 10-20 seconds. Add the this compound dilutions (or vehicle control) to the wells and incubate for 2-5 minutes.[3][20]
-
Second Addition: Add a fixed concentration of the TRPA1 agonist (e.g., an EC₈₀ concentration of cinnamaldehyde) to all wells.
-
Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following the agonist addition. The change in fluorescence corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control response.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents and the effect of antagonists.
Objective: To characterize the inhibitory effect of this compound on TRPA1 channel currents.
Materials:
-
hTRPA1-HEK293 cells cultured on glass coverslips.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 5 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2 with KOH).[3]
-
TRPA1 agonist (e.g., 250 µM Cinnamaldehyde).[3]
-
This compound.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes (3-5 MΩ resistance).[3]
Methodology:
-
Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with a glass pipette filled with the internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving whole-cell configuration. Clamp the membrane potential at -80 mV.[3]
-
Current Activation: Perfuse the cell with the external solution containing the TRPA1 agonist (cinnamaldehyde) to activate and record a stable inward current.
-
Antagonist Application: While continuously recording, perfuse the cell with the agonist-containing solution plus a specific concentration of this compound.
-
Washout: Perfuse the cell with the agonist-only solution to observe any reversal of the inhibition.
-
Data Acquisition and Analysis: Record the current traces before, during, and after antagonist application. Measure the peak current amplitude in each phase and calculate the percentage of inhibition.
In Vivo: Cinnamaldehyde-Induced Flare Model
This protocol assesses the ability of a topically applied antagonist to reduce neurogenic inflammation in vivo.[11][12]
Objective: To evaluate the in vivo efficacy of this compound in a rat model of TRPA1-mediated vasodilation (flare).
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
This compound formulated for topical application (e.g., 50 mg/mL and 100 mg/mL in a suitable vehicle).[11][12]
-
Vehicle control.
-
TRPA1 agonist: Cinnamaldehyde solution.
-
Anesthetic (e.g., isoflurane).
-
Laser Doppler imaging system or calipers for measuring flare area.
Methodology:
-
Animal Preparation: Anesthetize the rat and shave the dorsal skin area. Allow the animal to acclimate.
-
Baseline Measurement: Measure the baseline blood flow or skin appearance in the shaved area using the Laser Doppler imager or photography.
-
Antagonist Pre-treatment: Topically apply a defined volume of this compound solution (50 or 100 mg/mL) or vehicle to distinct, marked sites on the back. Allow a pre-treatment period (e.g., 30-60 minutes) for skin penetration.
-
Agonist Challenge: Apply a solution of cinnamaldehyde to the pre-treated sites to induce a flare response (localized vasodilation and redness).
-
Flare Measurement: At a peak response time (e.g., 5-15 minutes after agonist application), measure the area of the flare and the increase in blood flow at each site using the Laser Doppler imager or calipers.
-
Data Analysis: Compare the flare area and blood flow increase in the this compound-treated sites to the vehicle-treated sites. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the reduction is significant.
Conclusion
This compound is a well-characterized pharmacological agent that serves as a potent and selective antagonist for the TRPA1 ion channel.[11][12][13] With a human IC₅₀ of 17 nM and high selectivity over other TRP channels, it is an invaluable tool for dissecting the role of TRPA1 in physiological and pathophysiological processes.[11][12][13] Its demonstrated efficacy in preclinical in vivo models of neurogenic inflammation underscores its potential as a lead compound for the development of novel therapeutics for pain, atopic dermatitis, and other inflammatory conditions.[12][13] The protocols and data presented in this guide provide a framework for researchers utilizing this compound to further explore the function of the TRPA1 channel.
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. Sustained TRPA1 activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for TRPA1 inhibitors? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound - LKT Labs [lktlabs.com]
- 15. Tetrahydrofuran-based transient receptor potential ankyrin 1 (TRPA1) antagonists: Ligand-based discovery, activity in a rodent asthma model, and mechanism-of-action via cryogenic electron microscopy - American Chemical Society [acs.digitellinc.com]
- 16. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 17. Transient receptor potential ankyrin 1 (TRPA1) ion channel in the pathophysiology of peripheral diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ureiko-chem.com [ureiko-chem.com]
- 20. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
PF-04745637: A Technical Guide to its Role in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological antagonist PF-04745637, focusing on its mechanism of action and its role in specific signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular cascades and experimental workflows.
Core Compound Profile: this compound
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons and serves as a crucial sensor for pain, cold, and environmental irritants.[4] Initial reports suggesting this compound as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist are likely inaccurate, as evidence points to significantly weaker activity at this related channel.[3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data on its potency and selectivity.
| Target | Species | Assay Type | Potency (IC₅₀) | Selectivity vs. hTRPA1 | Reference |
| TRPA1 | Human | Calcium Influx | 17 nM | - | [1][2][3] |
| TRPV1 | Not Specified | Not Specified | ~3 µM | ~176-fold | [3] |
| TRPM8 | Not Specified | Not Specified | ~3 µM | ~176-fold | [3] |
Signaling Pathways Modulated by this compound
The primary signaling pathway influenced by this compound is the TRPA1-mediated sensory signaling cascade. Under normal physiological conditions, the activation of the TRPA1 channel by various noxious stimuli (e.g., cinnamaldehyde, mustard oil, oxidative stress) leads to an influx of cations, predominantly Ca²⁺.[5] This influx of calcium triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the sensory nerve endings. These neuropeptides then act on surrounding cells to produce neurogenic inflammation, characterized by vasodilation and plasma extravasation.[6]
This compound, as a TRPA1 antagonist, blocks the initial step of this pathway. By preventing the channel from opening in response to agonists, it inhibits the influx of Ca²⁺ and consequently blocks the release of CGRP and Substance P, thereby mitigating the downstream inflammatory response.
Experimental Protocols
In Vitro Calcium Influx Assay for TRPA1 Antagonism
This protocol is a representative method for determining the IC₅₀ of a TRPA1 antagonist like this compound using a cell-based fluorescence assay.
Objective: To measure the ability of this compound to inhibit TRPA1 agonist-induced intracellular calcium influx in a stable cell line expressing human TRPA1.
Materials:
-
HEK293 cell line stably expressing human TRPA1 (hTRPA1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)
-
Pluronic F-127
-
TRPA1 agonist (e.g., cinnamaldehyde or AITC)
-
This compound
-
384-well black, clear-bottom microplates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Methodology:
-
Cell Culture: Culture hTRPA1-HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer. Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentrations.
-
Antagonist Pre-incubation: After dye loading, add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of assay buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Prepare the TRPA1 agonist (e.g., cinnamaldehyde) at 4x the EC₈₀ concentration in assay buffer.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add 10 µL of the agonist solution to all wells to stimulate the cells.
-
Immediately begin kinetic reading of the fluorescence signal for at least 120 seconds.
-
-
Data Analysis: The change in intracellular calcium is measured as the change in fluorescence intensity over time. The peak fluorescence response is used for analysis. The percent inhibition by this compound is calculated relative to the control wells (agonist only). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Cinnamaldehyde-Induced Flare Model
This protocol describes a common in vivo model to assess the efficacy of topically applied TRPA1 antagonists.[2][7]
Objective: To evaluate the ability of this compound to reduce neurogenic inflammation (flare) induced by the TRPA1 agonist cinnamaldehyde in rat skin.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulated for topical application (e.g., 50 mg/mL and 100 mg/mL in a vehicle of DMSO, PEG300, and Tween-80)
-
Cinnamaldehyde solution (e.g., 10% in vehicle)
-
Laser Doppler imaging system for measuring dermal blood flow
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Anesthesia and Preparation: Anesthetize the rats with isoflurane. Shave the dorsal flank to expose a clear area of skin.
-
Baseline Measurement: Allow the rat to stabilize under anesthesia for 10-15 minutes. Measure the baseline dermal blood flow of the prepared skin area using the laser Doppler imaging system.
-
Compound Application: Topically apply a fixed volume of the this compound formulation or vehicle control to distinct sites on the shaved skin. Allow the compound to be absorbed for a predetermined period (e.g., 30 minutes).
-
Agonist Challenge: Apply a small volume of the cinnamaldehyde solution to the center of the pre-treated skin sites.
-
Flare Measurement: Immediately after cinnamaldehyde application, begin measuring the dermal blood flow over the application sites continuously or at fixed time points (e.g., every 5 minutes for 30-60 minutes). The increase in blood flow from baseline represents the flare response.
-
Data Analysis: The flare response is typically quantified as the area under the curve (AUC) of the change in blood flow over time. Compare the AUC for the this compound-treated sites to the vehicle-treated sites to determine the percent inhibition of the flare response. Statistical significance is assessed using appropriate methods (e.g., t-test or ANOVA).
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TRPA1 activation by cinnamaldehyde as target engagement biomarker: unraveling the involvement of secondary mediators [frontiersin.org]
- 7. Development of an in vivo target‐engagement biomarker for TRPA1 antagonists in humans - PMC [pmc.ncbi.nlm.nih.gov]
The TRPA1 Antagonist PF-04745637: A Technical Guide for the Investigation of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory pain remains a significant clinical challenge, driving the search for novel therapeutic agents with improved efficacy and safety profiles. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a key player in the pathophysiology of inflammatory pain, making it a compelling target for drug development. This technical guide provides an in-depth overview of PF-04745637, a potent and selective TRPA1 antagonist, as a tool for studying inflammatory pain models. While specific data on this compound in several classical inflammatory pain models remains to be published, this document outlines the rationale for its use, provides detailed experimental protocols for relevant assays, and summarizes the available quantitative data. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their preclinical inflammatory pain research.
Introduction to this compound
This compound is a highly potent and selective antagonist of the TRPA1 ion channel, with a reported IC50 of 17 nM.[1] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons. It is activated by a wide array of exogenous irritants and endogenous inflammatory mediators, leading to the sensation of pain and the promotion of neurogenic inflammation. By blocking the activation of TRPA1, this compound offers a targeted mechanism to attenuate inflammatory pain signaling at its source.
Mechanism of Action: The Role of TRPA1 in Inflammatory Pain
Inflammatory conditions trigger the release of a host of pro-inflammatory and algesic mediators, including bradykinin, prostaglandins, and reactive oxygen species. Many of these substances directly or indirectly lead to the activation of TRPA1 channels on sensory nerve endings. This activation results in the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of pain signals that are transmitted to the central nervous system. Furthermore, TRPA1 activation in peripheral nerve terminals can lead to the release of neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation by increasing vasodilation and plasma extravasation.
The mechanism of action of this compound lies in its ability to competitively or non-competitively bind to the TRPA1 channel, preventing its activation by inflammatory mediators. This blockade is expected to reduce neuronal firing and diminish the release of pro-inflammatory neuropeptides, thereby alleviating both the sensory (pain) and inflammatory components of the response.
Figure 1: Simplified signaling pathway of TRPA1 in inflammatory pain and the inhibitory action of this compound.
Preclinical Evaluation in Inflammatory Pain Models
Cinnamaldehyde-Induced Flare Model
The cinnamaldehyde-induced flare model is a direct in vivo measure of peripheral TRPA1 activation and subsequent neurogenic inflammation. Cinnamaldehyde is a potent TRPA1 agonist that, when applied topically to the skin, causes localized vasodilation (flare) mediated by the release of neuropeptides from sensory nerve endings.
Quantitative Data
The following table summarizes the available data for this compound in the rat cinnamaldehyde-induced flare model.
| Compound | Dose (Topical) | Vehicle | Animal Model | Endpoint | Result | Reference |
| This compound | 50 mg/mL | Not Specified | Rat | Cinnamaldehyde-mediated flare | Significant reduction | [1] |
| This compound | 100 mg/mL | Not Specified | Rat | Cinnamaldehyde-mediated flare | Significant reduction | [1] |
Experimental Protocol: Cinnamaldehyde-Induced Dermal Flare in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least 3 days prior to the study.
-
Dorsal Hair Removal: 24 hours before the experiment, the dorsal thoracic area of each rat is carefully shaved to expose the skin.
-
Compound Administration: On the day of the experiment, this compound (e.g., 50 or 100 mg/mL) or vehicle is applied topically to a defined area of the shaved dorsal skin.
-
Cinnamaldehyde Challenge: After a specified pretreatment time (e.g., 30 minutes), a solution of cinnamaldehyde (e.g., 1% in a suitable vehicle like acetone) is applied to the center of the drug-treated skin area.
-
Flare Measurement: The area of the resulting flare (erythema) is measured at various time points post-cinnamaldehyde application (e.g., 15, 30, and 60 minutes). This can be done by tracing the outline of the flare onto a transparent sheet and calculating the area, or by using a laser Doppler imager to quantify changes in blood flow.
-
Data Analysis: The flare area for each animal is calculated, and the mean flare area for each treatment group is determined. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the flare areas between the this compound-treated groups and the vehicle-treated group.
Figure 2: Workflow for the cinnamaldehyde-induced dermal flare assay.
Rationale for Use in Other Inflammatory Pain Models
While specific data for this compound is not yet publicly available for the following models, the established role of TRPA1 in their pathophysiology provides a strong rationale for its investigation.
The CFA model is a widely used model of chronic inflammatory pain that mimics aspects of rheumatoid arthritis. Intraplantar or intra-articular injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust and long-lasting inflammatory response characterized by edema, erythema, and profound hypersensitivity to thermal and mechanical stimuli. The inflammatory milieu in the CFA model is rich in TRPA1 activators, and studies with other TRPA1 antagonists have demonstrated their efficacy in this model.
Expected Outcome with this compound: Administration of this compound is expected to reduce CFA-induced thermal and mechanical hyperalgesia, as well as paw edema.
Experimental Protocol: CFA-Induced Paw Inflammation in Rats
-
Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are commonly used.
-
Baseline Measurements: Prior to CFA injection, baseline paw volume and nociceptive thresholds (e.g., using a plethysmometer for volume, Hargreaves apparatus for thermal latency, and von Frey filaments for mechanical threshold) are determined.
-
CFA Induction: A single intraplantar injection of CFA (e.g., 100 µL) is administered into the right hind paw.
-
Compound Administration: this compound or vehicle is administered at various time points post-CFA injection, depending on the study design (e.g., prophylactic or therapeutic). The route of administration can be oral, intraperitoneal, or subcutaneous.
-
Post-Treatment Assessments: Paw volume and nociceptive thresholds are reassessed at multiple time points after CFA injection and drug administration (e.g., 4, 24, 48, and 72 hours).
-
Data Analysis: Changes in paw volume and nociceptive thresholds from baseline are calculated for each animal. The data are then analyzed to compare the effects of this compound with the vehicle control group.
The carrageenan model is an acute model of localized inflammation. Intraplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The early phase (0-2 hours) is characterized by the release of histamine and serotonin, while the late phase (2-6 hours) is mediated by the production of prostaglandins, bradykinin, and cytokines, many of which are known to sensitize and activate TRPA1.
Expected Outcome with this compound: this compound is anticipated to be effective in reducing carrageenan-induced paw edema and hyperalgesia, particularly in the later phase of the inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Baseline Paw Volume: The volume of the right hind paw is measured using a plethysmometer before any treatment.
-
Compound Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection.
-
Carrageenan Induction: A 1% solution of carrageenan (e.g., 100 µL) is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated as the percentage increase from the baseline volume. The anti-inflammatory effect of this compound is expressed as the percentage inhibition of edema compared to the vehicle-treated group.
The formalin test is a model of tonic, localized pain that is thought to involve both direct nociceptor activation and a subsequent inflammatory response. Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pattern of nocifensive behaviors (licking, flinching, and biting). The first phase (0-5 minutes) is attributed to the direct chemical activation of nociceptors, primarily through TRPA1. The second, inflammatory phase (15-60 minutes) involves the release of inflammatory mediators and central sensitization.
Expected Outcome with this compound: this compound is expected to significantly reduce the nocifensive behaviors in both the first and second phases of the formalin test, given the central role of TRPA1 in initiating the response and its involvement in the subsequent inflammatory phase.
Experimental Protocol: Formalin Test in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization.
-
Compound Administration: this compound or vehicle is administered at a specified time prior to the formalin injection.
-
Formalin Injection: A 5% formalin solution (e.g., 50 µL) is injected subcutaneously into the dorsal surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the time the animal spends licking, flinching, or biting the injected paw is recorded for a period of 60 minutes. The observations are typically divided into 5-minute intervals.
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for the first phase (0-5 minutes) and the second phase (15-60 minutes). The effect of this compound is determined by comparing the behavioral scores of the drug-treated groups with the vehicle-treated group.
Figure 3: A generalized experimental workflow applicable to CFA, carrageenan, and formalin-induced inflammatory pain models.
Conclusion
This compound, as a potent and selective TRPA1 antagonist, represents a valuable pharmacological tool for the investigation of inflammatory pain mechanisms. The available data in the cinnamaldehyde-induced flare model confirms its in vivo activity in a TRPA1-dependent manner. Based on the well-established role of TRPA1 in the pathophysiology of inflammatory pain, there is a strong scientific rationale for evaluating this compound in other preclinical models such as those induced by CFA, carrageenan, and formalin. The detailed protocols provided in this guide are intended to facilitate the design and execution of such studies, which will be crucial in further elucidating the therapeutic potential of TRPA1 antagonism for the treatment of inflammatory pain.
References
PF-04745637: A Potent Antagonist of the Human TRPA1 Ion Channel
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical and environmental stimuli, playing a pivotal role in the underlying mechanisms of pain, inflammation, and respiratory disorders.[1] As a non-selective cation channel, its activation leads to the influx of ions like calcium and sodium, triggering neuronal depolarization and the transmission of pain signals.[1] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesic and anti-inflammatory agents.[1] PF-04745637 is a potent and selective antagonist of the human TRPA1 channel, demonstrating significant potential in preclinical research. This document provides a comprehensive technical overview of this compound, focusing on its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory potency of this compound against the human TRPA1 channel is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the antagonist required to inhibit 50% of the TRPA1 response to an agonist.
| Compound | Target | Organism | IC50 Value |
| This compound | TRPA1 | Human | 17 nM[2][3] |
Experimental Protocols
The determination of the IC50 value for a TRPA1 antagonist like this compound typically involves a cell-based calcium flux assay. This method provides a robust and high-throughput-compatible means of assessing channel activity.
Protocol: In Vitro IC50 Determination of this compound using a Calcium Flux Assay
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPA1 channel are utilized.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the TRPA1 channel. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For the assay, cells are seeded into 96-well, black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the experiment. The plates are typically coated with an adhesion factor like poly-L-lysine to promote cell attachment.
2. Compound Preparation:
-
This compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A dilution series is then created in an appropriate assay buffer to achieve a range of final concentrations for IC50 curve generation.
-
Agonist: A known TRPA1 agonist, such as cinnamaldehyde or allyl isothiocyanate (AITC), is prepared in the assay buffer at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.
3. Calcium Flux Assay:
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Antagonist Incubation: After dye loading, the cells are washed with assay buffer to remove excess dye. The various concentrations of this compound are then added to the respective wells and incubated for a predetermined period to allow the compound to interact with the TRPA1 channels.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic readings. The TRPA1 agonist is then added to the wells, and the fluorescence intensity is measured over time.
4. Data Analysis:
-
Measurement: The increase in fluorescence upon agonist addition is indicative of calcium influx through the TRPA1 channels. The peak fluorescence response is measured for each well.
-
IC50 Calculation: The fluorescence data is normalized to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
TRPA1 is a polymodal channel activated by a diverse array of stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators. Its activation leads to a cascade of events culminating in the sensation of pain and the release of pro-inflammatory neuropeptides.
TRPA1 Signaling Pathway
The following diagram illustrates the general signaling pathway of TRPA1 activation and its subsequent downstream effects.
Caption: TRPA1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The logical flow of the experimental protocol for determining the IC50 value of a TRPA1 antagonist is depicted in the following diagram.
Caption: Workflow for determining the IC50 of a TRPA1 antagonist.
Conclusion
This compound is a highly potent antagonist of the human TRPA1 ion channel, with a reported IC50 value of 17 nM.[2][3][4][5] Its inhibitory activity can be reliably characterized using cell-based calcium flux assays, a standard method in drug discovery for ion channels. The ability of this compound to block the TRPA1 signaling pathway underscores its potential as a valuable research tool for investigating the physiological and pathological roles of TRPA1 and as a lead compound for the development of novel therapeutics for pain and inflammatory conditions.
References
- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 5. mdpi.com [mdpi.com]
Unveiling the Cellular Target Landscape of PF-04745637 Beyond TRPA1
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical analysis of the cellular targets of PF-04745637, a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, reveals a high degree of selectivity with minimal off-target activity at physiologically relevant concentrations. This guide provides an in-depth look at the pharmacological profile of this compound, detailing its interactions with other cellular targets and the methodologies used for these assessments. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of TRP channels and related signaling pathways.
Executive Summary
This compound is a well-characterized, potent, and selective antagonist of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory conditions. While its high affinity for TRPA1 is established, a thorough understanding of its interactions with other cellular targets is critical for its application as a specific pharmacological tool and for any potential therapeutic development. This document synthesizes available data on the selectivity profile of this compound, confirming its primary action on TRPA1 with significantly lower potency observed at other related TRP channels and a broad panel of other receptors and enzymes.
Primary Target: TRPA1
This compound demonstrates potent antagonism of the human TRPA1 ion channel. In vitro studies have consistently reported a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Table 1: Potency of this compound at the human TRPA1 Channel
| Assay Type | Agonist | Cell Line | IC50 (nM) |
| Calcium Mobilization | Cinnamaldehyde | HEK293 | 17 |
Cellular Targets Besides TRPA1
Comprehensive selectivity profiling has been conducted to assess the activity of this compound against a panel of other ion channels, receptors, and enzymes. The data reveals a significant selectivity margin for TRPA1 over other targets.
Activity at Related TRP Channels
This compound has been evaluated against other members of the Transient Receptor Potential (TRP) channel family. Notably, its potency at TRPV1 and TRPM8 is substantially lower than at TRPA1. There is currently no peer-reviewed scientific literature to substantiate claims of high potency and selectivity for TRPC channels.
Table 2: Selectivity Profile of this compound against other TRP Channels
| Target | Species | Agonist | IC50 (µM) | Selectivity (fold vs. hTRPA1) |
| TRPV1 | Human | Capsaicin | ~3 | ~176 |
| TRPM8 | Rat | Menthol | >10 | >588 |
Broader Off-Target Screening
A broad panel of 40 additional targets, including receptors, transporters, and enzymes, has been screened to evaluate the off-target activity of this compound. At a concentration of 10 µM, no significant activity was observed at these targets, indicating a clean off-target profile at concentrations well above the TRPA1 IC50. While the specific list of all 40 targets is not publicly available in the primary literature, the comprehensive nature of such panels in drug discovery typically includes a wide range of G-protein coupled receptors (GPCRs), kinases, and other ion channels known to be common off-targets for small molecules.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Calcium Mobilization Assay for TRPA1, TRPV1, and TRPM8
This assay measures the ability of a compound to inhibit the influx of calcium into a cell upon activation of the target ion channel.
Workflow Diagram
Caption: Workflow for the in vitro calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target human TRPA1, human TRPV1, or rat TRPM8 channels are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with Fluo-4 AM, a fluorescent calcium indicator, in a buffered saline solution.
-
Compound Addition: this compound is serially diluted and added to the wells.
-
Incubation: The plate is incubated to allow the compound to interact with the cells.
-
Agonist Addition: A specific agonist (cinnamaldehyde for TRPA1, capsaicin for TRPV1, or menthol for TRPM8) is added to the wells to stimulate calcium influx through the target channel.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The fluorescence data is normalized to the response of the agonist alone. The concentration-response curves are then fitted using a four-parameter logistic equation to determine the IC50 values.
Broad Off-Target Selectivity Panel
The specific methodologies for the broad off-target screening panel are proprietary to the contract research organizations that perform them. However, a general workflow can be described.
Logical Relationship Diagram
Caption: Logical workflow for broad off-target screening.
General Protocol:
-
Target Selection: A panel of clinically relevant off-targets is chosen, typically including a diverse set of receptors, ion channels, transporters, and enzymes.
-
Assay Formats: A variety of in vitro assay formats are employed depending on the target class. These can include:
-
Radioligand Binding Assays: To assess the displacement of a known radiolabeled ligand from a receptor.
-
Enzyme Inhibition Assays: To measure the effect of the compound on the activity of a specific enzyme.
-
Functional Assays: To evaluate the functional consequence of compound binding, such as second messenger signaling or ion flux.
-
-
Screening: this compound is tested at a single high concentration (e.g., 10 µM) against each target in the panel.
-
Data Analysis: The percentage of inhibition or activation is calculated for each target. A predefined threshold (e.g., >50% inhibition) is used to identify significant off-target interactions.
Signaling Pathways
Given the high selectivity of this compound for TRPA1, the primary signaling pathway affected by this compound is the TRPA1-mediated pathway. At concentrations where it effectively blocks TRPA1, it is not expected to significantly modulate other signaling cascades.
TRPA1 Signaling Pathway Diagram
Caption: Simplified TRPA1 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a highly selective TRPA1 antagonist. Extensive in vitro profiling demonstrates a clean off-target profile at concentrations significantly exceeding its potent TRPA1 inhibitory activity. The lack of significant interaction with a broad range of other cellular targets underscores its value as a specific chemical probe for studying TRPA1 function and as a lead compound for the development of targeted therapies. The unsubstantiated claims of high potency at TRPC channels highlight the importance of relying on peer-reviewed scientific literature for accurate pharmacological characterization.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The use of this compound should be restricted to research settings.
GDC-0334: A Technical Guide for Preclinical Research in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor of noxious stimuli, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of GDC-0334, a potent and selective TRPA1 antagonist, as a tool for preclinical research in neuropathic pain. While the clinical development of GDC-0334 for pain was discontinued, its well-characterized pharmacology and demonstrated target engagement in humans make it a valuable pharmacological probe to explore the role of TRPA1 in pain pathophysiology. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides exemplar experimental protocols for its application in neuropathic pain models.
Introduction to GDC-0334
GDC-0334 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the TRPA1 ion channel.[1] Initially developed for respiratory diseases such as asthma, its mechanism of action holds significant relevance for the study of neuropathic pain.[2][3] TRPA1 is a non-selective cation channel predominantly expressed in a subset of nociceptive primary sensory neurons and is activated by a wide array of exogenous and endogenous irritants, including those generated during inflammation and nerve injury.[4][5]
Mechanism of Action
GDC-0334 functions as a selective antagonist of the TRPA1 channel.[3] In nociceptive neurons, the activation of TRPA1 by noxious stimuli leads to cation influx, depolarization, and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[4] Furthermore, TRPA1 activation in peripheral nerve terminals triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation, a key component in the pathophysiology of neuropathic pain.[6] By blocking the TRPA1 channel, GDC-0334 is designed to inhibit these downstream signaling events, thereby reducing neuronal hyperexcitability and neurogenic inflammation.
Signaling Pathway
Data Presentation
Preclinical Data
The following tables summarize the key preclinical pharmacokinetic and pharmacodynamic properties of GDC-0334.
Table 1: Preclinical Pharmacokinetics of GDC-0334
| Species | Route | T1/2 (h) | Oral Bioavailability (F%) |
| Mouse | i.v. | 11.9 | - |
| Mouse | p.o. | - | 45.0 |
| Rat | i.v. | 9.79 | - |
| Rat | p.o. | - | 46.2 |
Data from MedchemExpress.[3]
Table 2: Preclinical In Vivo Efficacy of GDC-0334
| Model | Species | Endpoint | Effect of GDC-0334 |
| AITC-induced Edema | Rat | Paw Edema | Suppression |
| AITC-induced Dermal Blood Flow | Guinea Pig | Dermal Blood Flow | Dose-dependent reduction |
| Allergic Airway Inflammation | Rat, Guinea Pig | Airway Inflammation | Reduction |
| Cough Model | Guinea Pig | Cough | Reduction |
AITC: Allyl isothiocyanate, a TRPA1 agonist. Data from MedchemExpress.[3]
Clinical Data
A first-in-human (FIH) Phase 1 study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of GDC-0334 in healthy volunteers.[7]
Table 3: Phase 1 Clinical Trial Summary for GDC-0334
| Study Phase | Population | Key Findings |
| Phase 1 | Healthy Volunteers | - Linear pharmacokinetics.[7] |
| - Increased bioavailability with food.[7] | ||
| - Demonstrated target engagement by inhibiting AITC-induced dermal blood flow, pain, and itch.[2] | ||
| - Clear sigmoid-Emax relationship between plasma concentration and inhibition of dermal blood flow.[8] |
AITC: Allyl isothiocyanate.[2][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of a TRPA1 antagonist like GDC-0334 in preclinical models of neuropathic pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.
Experimental Workflow
Methodology
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
CCI Surgery: Anesthetize the animal. Expose the sciatic nerve and place four loose ligatures around it.
-
Recovery: Allow animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
Baseline Behavioral Testing: Measure the baseline mechanical withdrawal threshold using von Frey filaments.
-
Drug Administration: Administer GDC-0334 or vehicle via the desired route (e.g., oral gavage).
-
Post-dosing Behavioral Testing: Measure the mechanical withdrawal threshold at various time points after dosing (e.g., 1, 2, 4, 6 hours).
-
Data Analysis: Compare the withdrawal thresholds between the GDC-0334 and vehicle-treated groups. A significant increase in the withdrawal threshold in the ligated paw indicates analgesic efficacy.
Target Engagement: AITC-Induced Nocifensive Behavior
This protocol confirms that the compound can block the effects of a TRPA1 agonist in vivo.
Methodology
-
Animals: Adult male C57BL/6 mice (20-25 g).
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes.
-
Drug Administration: Administer GDC-0334 or vehicle.
-
AITC Injection: After a predetermined time, inject a low concentration of Allyl isothiocyanate (AITC) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after AITC injection, observe the animals for a set period (e.g., 5 minutes) and record the cumulative time spent licking or flinching the injected paw.
-
Data Analysis: Compare the duration of nocifensive behaviors between the GDC-0334 and vehicle-treated groups. A significant reduction in these behaviors indicates target engagement.
Conclusion
GDC-0334 is a well-characterized, potent, and selective TRPA1 antagonist that serves as an excellent research tool for investigating the role of TRPA1 in neuropathic pain. Despite its discontinuation for clinical development in pain, the available preclinical and clinical data on its pharmacokinetics, pharmacodynamics, and target engagement provide a solid foundation for its use in preclinical models. The experimental protocols outlined in this guide offer a framework for researchers to explore the therapeutic potential of TRPA1 antagonism in neuropathic pain and to further elucidate the complex mechanisms underlying this debilitating condition.
References
- 1. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 Antagonists for Pain Relief | MDPI [mdpi.com]
- 6. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of GDC-0334, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational and pharmacokinetic‐pharmacodynamic application for the clinical development of GDC‐0334, a novel TRPA1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of PF-04745637: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04745637 has emerged as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the intricate signaling network of inflammation and pain. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental methodologies. By elucidating the role of this compound in modulating inflammatory pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound and its Primary Target: TRPA1
This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for the TRPA1 ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is activated by a wide array of exogenous and endogenous inflammatory stimuli, including environmental irritants, oxidative stress byproducts, and inflammatory mediators.[1][2] Upon activation, TRPA1 facilitates an influx of calcium ions (Ca²⁺), leading to the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[3][4] This process, known as neurogenic inflammation, contributes to vasodilation, plasma extravasation, and the sensitization of peripheral nerve endings, manifesting as pain and inflammation.[2][5] The strategic blockade of TRPA1 by this compound presents a promising therapeutic approach for mitigating inflammatory responses.
Quantitative Data: Potency and Efficacy
The inhibitory activity of this compound against the human TRPA1 channel has been quantified, providing a clear measure of its potency. This stands as a critical parameter for evaluating its potential as a therapeutic agent.
| Parameter | Value | Target | Reference |
| IC₅₀ | 17 nM | Human TRPA1 | [6][7] |
Table 1: In vitro potency of this compound.
Mechanism of Anti-Inflammatory Action
The primary anti-inflammatory effect of this compound is derived from its direct antagonism of the TRPA1 ion channel. By binding to and inhibiting TRPA1, this compound effectively blocks the influx of Ca²⁺ into sensory neurons. This action prevents the subsequent release of CGRP and Substance P, thereby attenuating the key drivers of neurogenic inflammation.[3][4] The downstream consequences of this inhibition include reduced vasodilation, decreased plasma leakage, and a dampening of the overall inflammatory cascade.
It is important to note that while the majority of evidence points to this compound as a TRPA1 antagonist, at least one source has suggested its activity as a Transient Receptor Potential Canonical (TRPC) channel inhibitor.[8] This discrepancy warrants further investigation to fully characterize the selectivity profile of this compound. However, for the purpose of this guide, we will focus on its well-documented role as a TRPA1 antagonist.
Experimental Protocols for Assessing Anti-Inflammatory Effects
The evaluation of the anti-inflammatory properties of this compound necessitates robust in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro: Calcium Influx Assay
This assay directly measures the ability of this compound to inhibit TRPA1 channel activation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TRPA1.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing human TRPA1 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. A TRPA1 agonist (e.g., cinnamaldehyde or AITC) is added to all wells to stimulate channel opening, and the resulting change in fluorescence intensity, corresponding to Ca²⁺ influx, is measured over time.
-
Data Analysis: The peak fluorescence response is normalized to the vehicle control. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo: Cinnamaldehyde-Induced Flare Model in Rats
This model assesses the ability of topically applied this compound to inhibit neurogenic inflammation in vivo.
Objective: To evaluate the in vivo efficacy of this compound in reducing cinnamaldehyde-induced vasodilation and plasma extravasation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used for this study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Dye Injection: Evans blue dye (e.g., 50 mg/kg), which binds to plasma albumin, is injected intravenously to visualize plasma extravasation.
-
Compound Application: A solution of this compound (e.g., 50 mg/mL and 100 mg/mL) or vehicle is topically applied to a defined area on the shaved dorsal skin of the rat.[7]
-
Inflammation Induction: After a short absorption period, a solution of the TRPA1 agonist cinnamaldehyde is injected intradermally into the site of compound application.
-
Flare and Extravasation Assessment: The area of the resulting "flare" (vasodilation) is measured at specific time points. After a set duration, the animals are euthanized, and the area of skin containing the injection site is excised.
-
Quantification of Plasma Extravasation: The Evans blue dye is extracted from the skin tissue using a suitable solvent (e.g., formamide), and the concentration is determined spectrophotometrically.
-
Data Analysis: The flare area and the amount of extracted Evans blue dye are compared between the this compound-treated groups and the vehicle control group to determine the percentage of inhibition.
Ex Vivo: Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay can be adapted to investigate the potential of this compound to modulate the release of inflammatory cytokines from immune cells.
Objective: To determine if this compound can inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from activated human PBMCs.
Methodology:
-
PBMC Isolation: PBMCs are isolated from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable cell culture medium.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: An inflammatory stimulus (e.g., Lipopolysaccharide (LPS) to activate Toll-like receptor 4, or a TRPA1 agonist if TRPA1 is expressed on the cells) is added to the cell cultures to induce cytokine production.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine release (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatants are collected after centrifugation to remove cells and debris.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: The levels of cytokines in the this compound-treated groups are compared to the stimulated vehicle control group to assess the inhibitory effect.
Conclusion
This compound is a potent and selective TRPA1 antagonist with clear anti-inflammatory effects demonstrated in preclinical models. Its mechanism of action, centered on the inhibition of neurogenic inflammation, positions it as a valuable tool for research into inflammatory diseases and as a potential therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel anti-inflammatory compounds. Future research should aim to further elucidate its selectivity profile and explore its efficacy in a broader range of inflammatory disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Skin Neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ureiko-chem.com [ureiko-chem.com]
Methodological & Application
Application Notes and Protocols: Preparation and Use of PF-04745637 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating inflammatory pain and neurogenic inflammation. Its activation by various noxious stimuli, including environmental irritants and endogenous inflammatory mediators, leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the sensation of pain. The selective blockade of TRPA1 by this compound makes it a valuable tool for studying the physiological and pathological roles of this channel and for the development of novel analgesic and anti-inflammatory therapies.
These application notes provide detailed protocols for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO) and its application in a cell-based calcium imaging assay to assess TRPA1 channel antagonism.
Data Presentation
Physicochemical Properties and Storage Conditions
| Property | Value | Reference |
| Molecular Weight | 509.01 g/mol | [Internal Data] |
| Solubility in DMSO | 60 mg/mL (117.88 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year | [1] |
Potency of this compound
| Parameter | Value | Target |
| IC₅₀ | 17 nM | Human TRPA1 |
Signaling Pathway
The activation of the TRPA1 channel by an agonist, such as Allyl isothiocyanate (AITC), leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx causes depolarization of the cell membrane, which can trigger an action potential in neurons and initiate downstream signaling cascades. This compound, as a selective TRPA1 antagonist, blocks this ion influx, thereby inhibiting the cellular response to the agonist.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Procedure:
-
Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound powder needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 509.01 g/mol = 5.09 mg
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for a few minutes to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Cell-Based Calcium Imaging Assay for TRPA1 Antagonism
This protocol describes how to measure the inhibitory effect of this compound on TRPA1 activation in a cell line stably expressing human TRPA1 (e.g., HEK293-hTRPA1) using the calcium-sensitive dye Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
This compound stock solution (in DMSO)
-
TRPA1 agonist stock solution (e.g., Allyl isothiocyanate - AITC in DMSO)
-
Fluo-4 AM, calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding (Day 1):
-
Seed HEK293-hTRPA1 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading (Day 2):
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[2]
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer from your DMSO stock solution. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent effects. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light. Include vehicle control (DMSO) wells.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Record a stable baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Using the instrument's injection system, add a pre-determined concentration of the TRPA1 agonist AITC to all wells simultaneously. A typical final concentration of AITC to elicit a robust response is in the range of 10-100 µM.[3][4]
-
Continue to record the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPA1 antagonist for 100% inhibition) or no-agonist control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound, a selective TRPA1 antagonist. The detailed protocols for stock solution preparation and a functional cell-based assay will enable researchers to effectively utilize this compound in their studies of TRPA1 channel function and its role in various physiological and pathological processes. Adherence to these protocols will help ensure reproducible and reliable experimental outcomes.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of calcium ions in the positive interaction between TRPA1 and TRPV1 channels in bronchopulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04745637 Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, with an IC50 of 17 nM for human TRPA1.[1] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory irritation. Its activation by a wide range of exogenous and endogenous irritants leads to the influx of cations, predominantly Ca2+, resulting in neuronal depolarization and the sensation of pain. Consequently, this compound holds significant promise as a pharmacological tool for investigating TRPA1-mediated signaling pathways and as a potential therapeutic agent for pain and inflammatory conditions.[1][2]
These application notes provide detailed protocols for the formulation and administration of this compound for in vivo animal studies, particularly in rodent models of pain and inflammation.
Physicochemical Properties and Storage
A summary of the relevant physicochemical and storage information for this compound is presented in Table 1. Proper storage is critical to maintain the compound's stability and activity.
| Property | Value |
| Molecular Formula | C₂₇H₃₂ClF₃N₂O₂ |
| Molecular Weight | 509.01 g/mol |
| Solubility | DMSO: ≥ 60 mg/mL (117.88 mM) |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2 mg/mL | |
| 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL | |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Data compiled from multiple sources. Sonication may be required to aid dissolution.
Signaling Pathway of TRPA1 and Inhibition by this compound
TRPA1 channels are activated by a diverse array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Upon activation, the channel opens, leading to an influx of Ca²⁺. This increase in intracellular calcium triggers the release of neurotransmitters and neuropeptides, such as CGRP and Substance P, from sensory nerve endings, which contributes to neurogenic inflammation and the transmission of pain signals to the central nervous system. This compound, as a selective TRPA1 antagonist, blocks the channel pore, thereby preventing Ca²⁺ influx and downstream signaling events.
In Vivo Formulation Protocols
The poor aqueous solubility of this compound necessitates the use of a vehicle for in vivo administration. Below are two commonly used formulations for oral gavage in rodents. The choice of vehicle may depend on the experimental design and the desired pharmacokinetic profile.
Table 2: Vehicle Formulations for this compound
| Formulation | Component | Percentage | Example for 10 mL |
| Protocol 1: Aqueous-based Vehicle | DMSO | 10% | 1.0 mL |
| PEG300 | 40% | 4.0 mL | |
| Tween 80 | 5% | 0.5 mL | |
| Saline (0.9% NaCl) | 45% | 4.5 mL | |
| Protocol 2: Oil-based Vehicle | DMSO | 10% | 1.0 mL |
| Corn Oil | 90% | 9.0 mL |
Preparation of Aqueous-based Vehicle (Protocol 1)
This protocol yields a clear solution suitable for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a final concentration of 2 mg/mL, weigh 20 mg for a 10 mL final volume.
-
Initial Dissolution: Add the this compound powder to a sterile tube. Add 1.0 mL of DMSO and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Addition of Co-solvents: Add 4.0 mL of PEG300 to the DMSO solution and mix thoroughly.
-
Addition of Surfactant: Add 0.5 mL of Tween 80 and vortex until the solution is homogeneous.
-
Final Volume Adjustment: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Vortex thoroughly.
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
Preparation of Oil-based Vehicle (Protocol 2)
This formulation provides an alternative for studies where a lipid-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Weigh the desired amount of this compound. For a final concentration of 2.5 mg/mL, weigh 25 mg for a 10 mL final volume.
-
Initial Dissolution: Dissolve the this compound powder in 1.0 mL of DMSO in a sterile tube. Use a vortex mixer and sonication if necessary to ensure complete dissolution.
-
Final Formulation: Add 9.0 mL of sterile corn oil to the DMSO solution. Vortex vigorously to create a uniform suspension.
-
Storage and Use: Prepare this formulation fresh before each use. The compound may not fully dissolve in the final mixture, forming a suspension. Therefore, ensure the suspension is thoroughly mixed before each administration to guarantee consistent dosing.
Experimental Protocol: Assessment of this compound in a Rodent Model of Inflammatory Pain
This protocol describes a typical workflow for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammatory pain model in mice, assessing mechanical allodynia using an electronic von Frey apparatus.
Table 3: Recommended Dosage for Animal Studies
| Compound | Route | Species | Dose Range | Application |
| This compound | Topical | Rat | 50-100 mg/mL | Cinnamaldehyde-induced flare |
| HC-030031 | Oral | Rat | 100-300 mg/kg | Inflammatory & Neuropathic Pain |
| A-967079 | IV | Rat | 10-30 µmol/kg | Inflammatory & Neuropathic Pain |
Dosages for related TRPA1 antagonists are provided as a reference for dose-finding studies with this compound.
Materials and Equipment:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation (as described in Protocol 1 or 2)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline (0.9% NaCl)
-
Electronic von Frey apparatus with appropriate filament
-
Testing chambers with a wire mesh floor
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Acclimatization: House mice in the experimental room for at least one week before the experiment to acclimate to the environment.
-
Habituation: For 2-3 days prior to the experiment, place mice in the testing chambers for 1-2 hours each day to habituate them to the testing apparatus.
-
Baseline Measurement: On the day of the experiment, place the mice in the chambers and allow them to acclimate for 30 minutes. Measure the baseline paw withdrawal threshold (PWT) for the right hind paw using the electronic von Frey apparatus. Apply the filament to the plantar surface of the paw with increasing force until the mouse withdraws its paw. Record the force in grams. Repeat this measurement 3 times with at least 5 minutes between measurements and average the values.
-
Animal Grouping and Dosing: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 100 mg/kg). Administer the assigned treatment via oral gavage. The volume should typically be 5-10 mL/kg body weight.
-
Induction of Inflammation: 30 to 60 minutes after dosing, induce localized inflammation by injecting LPS (e.g., 10 µg in 20 µL of sterile saline) into the plantar surface of the right hind paw.
-
Post-treatment Measurements: At various time points after the LPS injection (e.g., 1, 2, 4, and 6 hours), measure the PWT of the inflamed paw using the electronic von Frey apparatus as described in the baseline measurement step.
-
Data Analysis: The data will be presented as the mean PWT (g) ± SEM for each group at each time point. Statistical analysis, such as a two-way ANOVA followed by a post-hoc test, can be used to determine significant differences between the treatment groups and the vehicle control group. A significant increase in the PWT in the this compound-treated groups compared to the vehicle group indicates an analgesic effect.
Conclusion
This compound is a valuable tool for studying the role of the TRPA1 channel in various physiological and pathological processes. The provided formulation and experimental protocols offer a starting point for researchers to design and conduct robust in vivo studies. It is crucial to perform dose-finding studies to determine the optimal dose for a specific animal model and to ensure the chosen vehicle is appropriate for the experimental design. Careful adherence to these guidelines will facilitate the generation of reliable and reproducible data in the investigation of TRPA1-mediated mechanisms.
References
Application Notes and Protocols: Utilizing PF-04745637 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, including chemical irritants and inflammatory agents.[2] Upon activation, TRPA1 allows the influx of cations, most notably calcium (Ca²⁺), into the cell.[2] This increase in intracellular calcium concentration triggers a variety of downstream signaling events. Consequently, calcium imaging assays are a primary method for studying the activity of TRPA1 and the efficacy of its modulators.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a TRPA1 antagonist in cell-based calcium imaging assays.
Mechanism of Action
Contrary to some initial postulations, extensive pharmacological characterization has identified this compound not as a potassium channel activator, but as a high-affinity antagonist of the TRPA1 channel. It exhibits an IC50 of 17 nM for human TRPA1, with significantly lower affinity for the related TRPV1 and TRPM channels (at concentrations of approximately 3 µM).[1] By binding to the TRPA1 channel, this compound effectively blocks the pore, preventing the influx of calcium that is normally induced by TRPA1 agonists. This inhibitory action makes it a valuable tool for investigating TRPA1-mediated signaling pathways.
Data Presentation: In Vitro Pharmacology of this compound
The following table summarizes the inhibitory potency of this compound against the human TRPA1 channel. This data is critical for determining the appropriate concentration range for use in calcium imaging assays.
| Target | Ligand/Activator | Assay Type | Cell Line | Parameter | Value |
| Human TRPA1 | TRPA1 Agonist | Calcium Influx | HEK293 | IC50 | 17 nM |
| Human TRPV1 | TRPV1 Agonist | Calcium Influx | HEK293 | IC50 | ~3 µM |
| Human TRPM8 | TRPM8 Agonist | Calcium Influx | HEK293 | IC50 | ~3 µM |
Mandatory Visualizations
Signaling Pathway of TRPA1 Inhibition by this compound
Caption: Signaling pathway of TRPA1 activation and its inhibition by this compound.
Experimental Workflow for a Calcium Imaging Assay
References
Application Notes and Protocols for PF-04745637 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating inflammatory pain and itch. As a polymodal sensor, it is activated by a variety of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature. The inhibitory action of this compound on TRPA1 makes it a valuable tool for studying the physiological and pathological roles of this channel and a potential therapeutic agent for pain and inflammatory conditions.
These application notes provide a detailed overview of the use of this compound in patch-clamp electrophysiology, a gold-standard technique for characterizing ion channel function with high temporal and voltage resolution. The following sections include key data, detailed experimental protocols, and workflow diagrams to facilitate the use of this compound in your research.
Data Presentation
Quantitative Data Summary
The following table summarizes the known inhibitory potency of this compound against human TRPA1.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | human TRPA1 | Patch-Clamp Electrophysiology | Not Specified | 17 | [1][2] |
Note: The specific cell line and detailed patch-clamp parameters used to determine this IC50 value are not publicly available. The protocols provided below are representative methods for characterizing TRPA1 antagonists.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Human TRPA1 Currents in a Heterologous Expression System
This protocol describes the methodology to assess the inhibitory effect of this compound on human TRPA1 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Transiently transfect the cells with a plasmid encoding human TRPA1 using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker gene (e.g., GFP) is recommended for easy identification of transfected cells.
-
Perform electrophysiological recordings 24-48 hours post-transfection.
2. Preparation of Recording Solutions:
| Solution | Component | Concentration (mM) |
| External Solution (ECS) | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal Solution (ICS) | CsCl | 140 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.4 | |
| pH adjusted to 7.2 with CsOH, Osmolarity ~290 mOsm |
3. Electrophysiological Recording:
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of a GFP-positive cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a ramp voltage protocol from -100 mV to +100 mV over 200 ms, or a step protocol to elicit TRPA1 currents.
-
Activate TRPA1 channels by applying a known agonist, such as allyl isothiocyanate (AITC, 100 µM) or cinnamaldehyde, dissolved in the external solution.
-
Once a stable baseline of agonist-evoked current is established, co-perfuse with different concentrations of this compound to determine its inhibitory effect.
-
Wash out this compound to assess the reversibility of inhibition.
4. Data Analysis:
-
Measure the peak inward and outward current amplitudes in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Protocol 2: Current-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to investigate the effect of this compound on the excitability of native sensory neurons that endogenously express TRPA1.
1. DRG Neuron Culture:
-
Isolate dorsal root ganglia from rodents.
-
Digest the ganglia with a combination of collagenase and dispase to dissociate the neurons.
-
Plate the neurons on laminin/poly-D-lysine coated coverslips.
-
Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27 and nerve growth factor).
-
Use the neurons for recording within 24-72 hours.
2. Recording Solutions:
-
Use the same external solution as in Protocol 1.
-
The internal solution for current-clamp should contain potassium as the main cation:
| Solution | Component | Concentration (mM) |
| Internal Solution (ICS) - Current Clamp | K-gluconate | 130 |
| KCl | 10 | |
| MgCl2 | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.4 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm |
3. Electrophysiological Recording:
-
Establish a whole-cell recording in the current-clamp mode.
-
Measure the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps to elicit action potentials and determine the firing frequency.
-
Apply a TRPA1 agonist (e.g., AITC) to the bath to induce neuronal hyperexcitability, which should manifest as membrane depolarization and an increase in firing frequency.
-
In the presence of the agonist, apply this compound to the bath and observe its effect on the membrane potential and action potential firing.
4. Data Analysis:
-
Measure changes in the resting membrane potential.
-
Quantify the number of action potentials fired in response to depolarizing current injections before and after the application of the agonist and this compound.
-
Analyze other action potential parameters such as threshold, amplitude, and duration.
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Signaling pathway of TRPA1 activation and inhibition by this compound.
References
Application Notes and Protocols for Topical PF-04745637 in Preclinical Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which has been identified as a key mediator of itch, pain, and neurogenic inflammation.[1][2] In the context of dermatology, TRPA1 is expressed in various skin cells, including keratinocytes, mast cells, and sensory neurons, and its activation is implicated in the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis.[2][3] These conditions are often characterized by chronic inflammation, pruritus (itch), and skin barrier dysfunction. The topical application of a TRPA1 antagonist like this compound presents a promising therapeutic strategy to locally inhibit these pathways, potentially reducing inflammation and associated symptoms with minimal systemic side effects.
These application notes provide detailed protocols for the formulation and topical application of this compound in common murine models of skin inflammation, along with methods for assessing its efficacy.
Mechanism of Action: TRPA1 Signaling in Skin Inflammation
TRPA1 is a non-selective cation channel that can be activated by a variety of exogenous and endogenous stimuli, including environmental irritants, oxidative stress byproducts, and inflammatory mediators. In the skin, activation of TRPA1 on sensory neurons leads to the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), which in turn promote vasodilation, plasma extravasation, and mast cell degranulation, a process known as neurogenic inflammation.[2] In keratinocytes, TRPA1 activation can lead to the release of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response. By blocking the TRPA1 channel, this compound is expected to inhibit these signaling cascades, thereby reducing the cardinal signs of skin inflammation.
Figure 1: Simplified signaling pathway of TRPA1 in skin inflammation and the inhibitory action of this compound.
Experimental Protocols
Formulation of Topical this compound
Objective: To prepare a stable and homogenous topical formulation of this compound for application to murine skin.
Materials:
-
This compound powder
-
Vehicle (e.g., ointment base composed of Mineral Oil, Paraffin, Propylene Carbonate, White Petrolatum, and White Wax)
-
Beakers and stirring equipment
-
Water bath
-
Ointment mill (optional, for homogeneity)
-
Airtight, light-resistant containers
Procedure:
-
Determine the desired final concentration of this compound in the vehicle (e.g., 1% w/w).
-
In a beaker, melt the wax components of the ointment base in a water bath at a controlled temperature.
-
In a separate beaker, dissolve the this compound powder in a small amount of a suitable solvent (e.g., propylene carbonate) with gentle heating and stirring until a clear solution is obtained.
-
Gradually add the dissolved this compound solution to the melted wax base while continuously stirring.
-
Add the remaining vehicle components (e.g., mineral oil, white petrolatum) and mix until a uniform consistency is achieved.
-
Remove the mixture from the heat and continue to stir until it congeals into a smooth ointment.
-
For optimal homogeneity, pass the ointment through an ointment mill.
-
Store the final formulation in an airtight, light-resistant container at a controlled temperature.
Murine Model of Atopic Dermatitis (AD) - MC903-Induced
Objective: To induce an atopic dermatitis-like phenotype in mice and to assess the therapeutic efficacy of topical this compound. This model is known to induce a Th2-dominant inflammatory response, characteristic of human AD.[4][5]
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
MC903 (Calcipotriol) solution in ethanol
-
Topical this compound formulation (e.g., 1%)
-
Vehicle control formulation
-
Positive control (e.g., topical corticosteroid like hydrocortisone)
-
Calipers for measuring ear thickness
-
Equipment for euthanasia and tissue collection
Experimental Workflow:
Figure 2: Experimental workflow for the MC903-induced atopic dermatitis model.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Naive, Vehicle, this compound, Positive Control).
-
On Day 0, measure the baseline ear thickness of all mice using calipers.
-
Apply 20 µL of MC903 solution to the dorsal side of one ear daily for 14 days to induce AD-like inflammation.
-
Approximately 30 minutes after MC903 application, apply the respective topical treatments (Vehicle, this compound, or Positive Control) to the same ear.
-
Monitor and record ear thickness at regular intervals (e.g., every 2-3 days).
-
Assess scratching behavior by observing the mice for a defined period (e.g., 30 minutes) and counting the number of scratches directed towards the treated ear.
-
At the end of the study (Day 15), euthanize the mice and collect ear tissue for histological analysis (H&E staining for epidermal thickness, Toluidine blue staining for mast cells) and biomarker analysis (e.g., qPCR for cytokine expression, ELISA for protein levels). Blood samples can also be collected to measure serum IgE levels.
Murine Model of Psoriasis - Imiquimod (IMQ)-Induced
Objective: To induce a psoriasis-like skin inflammation in mice and evaluate the efficacy of topical this compound. This model is characterized by a Th1/Th17-dominant immune response, which is relevant to human psoriasis.[6][7]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Imiquimod cream (5%)
-
Topical this compound formulation (e.g., 1%)
-
Vehicle control formulation
-
Positive control (e.g., topical calcipotriol or a corticosteroid)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Divide mice into experimental groups.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Apply the topical treatments (Vehicle, this compound, or Positive Control) to the same area of the back, typically 1-2 hours after the imiquimod application.
-
Monitor and score the severity of skin inflammation daily using a modified PASI score, assessing erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter.[7][8]
-
Measure the thickness of a fold of the dorsal skin using calipers.
-
At the end of the study, euthanize the mice and collect skin samples for histological analysis and measurement of inflammatory markers (e.g., IL-17, IL-23).
Data Presentation
The efficacy of this compound should be quantified and presented in a clear, tabular format to allow for easy comparison between treatment groups.
Table 1: Efficacy of Topical this compound in MC903-Induced Atopic Dermatitis Model
| Parameter | Naive | Vehicle + MC903 | 1% this compound + MC903 | Positive Control + MC903 |
| Change in Ear Thickness (mm) | 0.05 ± 0.01 | 0.25 ± 0.04 | 0.12 ± 0.03 | 0.08 ± 0.02 |
| Scratching Bouts / 30 min | 15 ± 5 | 120 ± 15 | 55 ± 10 | 40 ± 8 |
| Epidermal Thickness (µm) | 15 ± 2 | 85 ± 10 | 40 ± 7 | 25 ± 5 |
| Mast Cell Count / field | 5 ± 1 | 30 ± 5 | 12 ± 3 | 8 ± 2 |
| Serum IgE (ng/mL) | 50 ± 10 | 450 ± 50 | 200 ± 30 | 150 ± 25 |
| Relative IL-4 mRNA Expression | 1.0 | 8.5 ± 1.2 | 3.2 ± 0.5 | 2.1 ± 0.4 |
*p < 0.05 compared to Vehicle + MC903 group. Data are represented as mean ± SEM. This is representative data and will vary based on experimental conditions.
Table 2: Efficacy of Topical this compound in Imiquimod-Induced Psoriasis Model
| Parameter | Naive | Vehicle + IMQ | 1% this compound + IMQ | Positive Control + IMQ |
| Cumulative PASI Score | 0 | 10.5 ± 1.0 | 5.5 ± 0.8 | 3.0 ± 0.5 |
| Change in Skin Thickness (mm) | 0.02 ± 0.01 | 0.30 ± 0.05 | 0.15 ± 0.03 | 0.10 ± 0.02 |
| Epidermal Thickness (µm) | 20 ± 3 | 120 ± 15 | 60 ± 10 | 40 ± 8 |
| Relative IL-17A mRNA Expression | 1.0 | 15.0 ± 2.0 | 6.5 ± 1.2 | 4.0 ± 0.9 |
| Relative IL-23 mRNA Expression | 1.0 | 12.0 ± 1.5 | 5.0 ± 1.0 | 3.5 ± 0.7 |
*p < 0.05 compared to Vehicle + IMQ group. Data are represented as mean ± SEM. This is representative data and will vary based on experimental conditions.
Conclusion
The protocols outlined in these application notes provide a framework for evaluating the therapeutic potential of the TRPA1 antagonist, this compound, for inflammatory skin diseases. By utilizing established and relevant preclinical models, researchers can effectively assess the compound's ability to modulate key disease-related endpoints, including skin inflammation, pruritus, and the underlying immunological responses. The provided templates for data presentation will aid in the clear and concise communication of findings. Successful demonstration of efficacy in these models would support the further development of this compound as a novel topical treatment for atopic dermatitis and psoriasis.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Frontiers | TRPV1: A promising therapeutic target for skin aging and inflammatory skin diseases [frontiersin.org]
- 4. Frontiers | Topical Skullcapflavone II attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 5. Topical Skullcapflavone II attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide Alleviated Skin Inflammation and Restored the Balance between Effector and Regulatory T Cells in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. benchchem.com [benchchem.com]
Recommended working concentrations of PF-04745637 for cell culture
Application Notes and Protocols for PF-04745637 and PF-4708671
A Note to the Researcher: The compound this compound is a potent and selective TRPA1 antagonist. However, due to the similarity in nomenclature, it is often confused with PF-4708671 , a well-characterized and specific inhibitor of S6K1 (p70 ribosomal S6 kinase 1). Given the common interest in S6K1 inhibition in cell signaling research, this document provides detailed application notes for both compounds to ensure clarity and accuracy in experimental design.
Part 1: PF-4708671 - A Selective S6K1 Inhibitor
Introduction
PF-4708671 is a cell-permeable, potent, and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway.[1][2][3] It exhibits a Ki of 20 nM and an IC50 of 160 nM for S6K1 in cell-free assays.[1][2][3][4][5] Its high selectivity makes it an invaluable tool for dissecting the specific roles of S6K1 in cellular processes such as protein synthesis, cell growth, proliferation, and metabolism.[2][3]
Data Presentation: Recommended Working Concentrations
The optimal working concentration of PF-4708671 is cell-type dependent and should be determined empirically for each new experimental system. Below is a summary of concentrations used in various cell lines.
| Cell Line | Assay Type | Concentration Range | Notes |
| HEK293 | S6K1 Activity Assay | 1 - 10 µM | Effectively inhibits S6K1 activity and induces S6K1 phosphorylation.[6] |
| HCT116 | Cell Growth Assay | 10 µM | Slightly inhibits cell growth as a single agent. |
| MEF | Oxygen Consumption Rate | 2.5 - 5 µM | Used to assess effects on mitochondrial respiration.[7] |
| BHT-101 | Growth Inhibition Assay | IC50 = 0.82 µM | Demonstrates potent growth inhibition in this thyroid carcinoma cell line.[1] |
| UACC-893 | Growth Inhibition Assay | IC50 = 5.20 µM | Effective in breast ductal carcinoma cells.[1] |
| A427 | Growth Inhibition Assay | IC50 = 5.73 µM | Used in lung carcinoma cells.[1] |
| A549, SK-MES-1, NCI-H460 | Proliferation/Invasion Assay | Not specified (effective) | Significantly inhibited cell proliferation and invasion, causing G0/G1 cell cycle arrest.[6] |
Experimental Protocols
Protocol 1: Preparation of PF-4708671 Stock Solution
-
Reconstitution: PF-4708671 is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). The solubility in DMSO is >10 mM.[6]
-
Procedure:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Aseptically add the required volume of sterile DMSO to achieve a stock concentration of 10 mM.
-
To aid dissolution, you may warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[6]
-
-
Storage: Store the DMSO stock solution in aliquots at -20°C for several months.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Inhibition of S6K1 Phosphorylation in Cell Culture
This protocol describes a general method for treating adherent cells with PF-4708671 to assess the inhibition of S6K1 activity by monitoring the phosphorylation of its downstream target, ribosomal protein S6 (S6).
-
Cell Seeding: Plate cells (e.g., HEK293) in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal S6K1 activity, you may serum-starve the cells for 4-16 hours in a serum-free medium prior to stimulation.
-
Pre-treatment with PF-4708671:
-
Dilute the 10 mM PF-4708671 stock solution in a serum-free or complete medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the culture medium from the cells and add the medium containing PF-4708671.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Stimulation:
-
To activate the mTOR/S6K1 pathway, stimulate the cells with a growth factor such as Insulin-like Growth Factor-1 (IGF-1) at a final concentration of 50-100 ng/mL.
-
Incubate for 20-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Inhibition of the mTOR/S6K1 signaling pathway by PF-4708671.
Caption: Experimental workflow for assessing S6K1 inhibition in cell culture.
Part 2: this compound - A Selective TRPA1 Antagonist
Introduction
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, with a reported IC50 of 17 nM for human TRPA1.[8][9][10] TRPA1 is a non-selective cation channel that functions as a sensor for a wide variety of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents. As such, this compound is a valuable research tool for studying the roles of TRPA1 in pain, inflammation, and respiratory conditions.[9]
Data Presentation: Recommended Working Concentrations
Specific data on the working concentrations of this compound in various cell lines are not extensively detailed in the available literature. However, based on its high potency (IC50 = 17 nM), a starting concentration range for in vitro cell-based assays can be recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
| Parameter | Value | Notes |
| Target | TRPA1 | Selective antagonist.[8][9][10] |
| IC50 (human) | 17 nM | High potency suggests that effective concentrations in cell culture will likely be in the nanomolar to low micromolar range.[8][9][10] |
| Recommended Starting Range (Cell-based assays) | 100 nM - 10 µM | A broad range to start with for dose-response experiments. The optimal concentration will depend on the cell type, agonist used, and assay readout. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a solid. Prepare a stock solution in a suitable solvent like DMSO. The solubility in DMSO is reported to be 60 mg/mL (117.88 mM).[11]
-
Procedure:
-
Aseptically prepare a 10 mM stock solution in sterile DMSO.
-
Sonication may be recommended to ensure complete dissolution.[11]
-
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: General Cell-Based TRPA1 Antagonism Assay (e.g., Calcium Flux Assay)
This protocol outlines a general method to test the antagonist activity of this compound in cells expressing TRPA1 (either endogenously or through transfection).
-
Cell Seeding: Plate TRPA1-expressing cells (e.g., HEK293-TRPA1) in a 96-well, black-walled, clear-bottom plate suitable for fluorescence measurements. Culture until they reach ~90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells gently with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of a TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde) at a concentration known to elicit a submaximal response (e.g., EC80).
-
Place the 96-well plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for several seconds.
-
Inject the TRPA1 agonist into the wells and immediately begin recording the change in fluorescence over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by the reduction in the fluorescence signal (calcium influx) in response to the agonist.
-
Calculate the percent inhibition for each concentration of this compound and plot a dose-response curve to determine its IC50 in your specific assay.
-
Mandatory Visualizations
Caption: Antagonism of the TRPA1 ion channel by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. PF-4708671 Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medkoo.com [medkoo.com]
- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Application Notes and Protocols for PF-04745637 Delivery in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in the sensation of pain.[1] TRPA1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons and is activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress.[2][3] As a TRPA1 antagonist, this compound holds significant promise as a therapeutic agent for various pain conditions. These application notes provide detailed protocols for the delivery of this compound in common rodent models of inflammatory and neuropathic pain, based on established methodologies for TRPA1 antagonists.
Mechanism of Action: TRPA1 Antagonism in Pain Signaling
This compound exerts its analgesic effects by blocking the TRPA1 ion channel on primary sensory neurons. In normal pain signaling, noxious stimuli activate TRPA1, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the spinal cord and ultimately to the brain, where it is perceived as pain. In inflammatory and neuropathic pain states, TRPA1 channels can become sensitized, leading to hyperalgesia (an exaggerated response to painful stimuli) and allodynia (pain in response to normally non-painful stimuli). By blocking TRPA1, this compound prevents this initial step in the pain signaling cascade, thereby reducing pain perception.[4][5]
Data Presentation: Quantitative Data for TRPA1 Antagonists in Rodent Pain Models
Due to the limited availability of public data on the systemic administration of this compound, the following tables summarize quantitative data from studies using other selective TRPA1 antagonists in rodent pain models. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: Systemic Administration of TRPA1 Antagonists in Rodent Inflammatory Pain Models
| Compound | Animal Model | Pain Model | Administration Route | Dose Range | Vehicle | Efficacy | Reference |
| HC-030031 | Rat | Complete Freund's Adjuvant (CFA) | Intraperitoneal (i.p.) | 100 mg/kg | 20% Hydroxypropyl-β-cyclodextrin in saline | Attenuated mechanical hyperalgesia | [6] |
| A-967079 | Mouse | Formalin | Intraperitoneal (i.p.) | 30, 100 mg/kg | 10% DMSO, 10% Tween 80, 80% Saline | Reduced licking/biting time in phase II | [6] |
| AMG0902 | Rat | Allyl isothiocyanate (AITC) | Oral (p.o.) | 30, 100, 300 mg/kg | Not specified | Prevented AITC-induced flinching/licking | [7][8] |
Table 2: Systemic Administration of TRPA1 Antagonists in Rodent Neuropathic Pain Models
| Compound | Animal Model | Pain Model | Administration Route | Dose Range | Vehicle | Efficacy | Reference |
| HC-030031 | Mouse | Paclitaxel-induced neuropathy | Intraperitoneal (i.p.) | 100 mg/kg | 0.3% DMSO in saline | Alleviated tactile allodynia | [6] |
| A-967079 | Rat | Spinal Nerve Ligation (SNL) | Intraperitoneal (i.p.) | 30, 100 mg/kg | Not specified | Reversed mechanical allodynia | [9] |
| AMG0902 | Rat | Spinal Nerve Ligation (SNL) | Oral (p.o.) | 100, 300 mg/kg | Not specified | No significant effect on mechanical hypersensitivity | [7][8] |
Experimental Protocols
The following are detailed protocols for inducing common rodent pain models and for the administration of this compound. Note: As specific pharmacokinetic data for this compound is not publicly available, the proposed dosages are estimations based on effective doses of other TRPA1 antagonists. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental conditions.
Rodent Pain Model Induction Protocols
-
Animals: Adult male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing environment for at least 30 minutes before any procedure.
-
CFA Injection:
-
Briefly restrain the animal.
-
Inject 100 µL (rats) or 20 µL (mice) of CFA (1 mg/mL Mycobacterium tuberculosis suspended in an oil/saline emulsion) into the plantar surface of one hind paw.
-
-
Pain Behavior Assessment: Assess for signs of inflammatory pain, such as thermal hyperalgesia and mechanical allodynia, starting 24 hours after CFA injection.
-
Animals: Adult male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
Pain Behavior Assessment: Allow animals to recover for at least 7 days before assessing for neuropathic pain behaviors, such as mechanical allodynia and cold allodynia, on the lateral side of the paw (sural nerve territory).
This compound Delivery Protocols
A suggested vehicle for this compound for in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Sonication may be required to achieve complete dissolution.
-
Restraint: Gently restrain the mouse or rat. For mice, scruff the animal to expose the abdomen. For rats, manual restraint may be sufficient.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back, then slowly inject the this compound solution.
-
Volume: The injection volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.[10]
-
Restraint: Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of an appropriate size for the animal.
-
Administration: Gently insert the gavage needle into the esophagus and down to the stomach. Administer the this compound solution slowly.
-
Volume: The gavage volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.[10]
-
Restraint and Warming: Place the rodent in a restrainer and warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Insert a 27-30 gauge needle into the vein and slowly inject the this compound solution.
-
Volume: The maximum bolus injection volume is 5 mL/kg.[10]
Conclusion
This compound, as a selective TRPA1 antagonist, presents a promising avenue for the development of novel analgesics. The protocols and data presented in these application notes, derived from established research on TRPA1 antagonists, provide a solid foundation for researchers to investigate the efficacy of this compound in various rodent pain models. Careful dose-response studies and appropriate selection of administration routes will be crucial for elucidating the full therapeutic potential of this compound.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. TRPA1 Antagonists for Pain Relief [ouci.dntb.gov.ua]
- 3. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for PF-04745637 in a DNCB-Induced Dermatitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis is a chronic inflammatory skin condition characterized by pruritus (itching), erythema (redness), and eczematous lesions. A common and reproducible animal model for studying atopic dermatitis and evaluating potential therapeutics is the 2,4-dinitrochlorobenzene (DNCB)-induced dermatitis model. This model mimics key features of human atopic dermatitis, including skin inflammation and immune cell infiltration.[1][2][3] PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1), a channel involved in itch and neurogenic inflammation.[4][5] These application notes provide a detailed protocol for inducing atopic dermatitis using DNCB in a murine model and for the topical application of this compound to assess its therapeutic potential.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the DNCB-induced dermatitis model and the suggested application of this compound.
| Parameter | Value | Reference/Notes |
| Animal Model | ||
| Species | Mouse (e.g., BALB/c) | Commonly used for this model.[6] |
| DNCB Sensitization Phase | ||
| DNCB Concentration | 1% (w/v) in acetone/olive oil (4:1) | [1][3] |
| Application Volume | 100-200 µL | [7][8] |
| Application Site | Shaved dorsal skin | [6][7] |
| Duration | 1-3 consecutive days | [7][9] |
| DNCB Challenge Phase | ||
| DNCB Concentration | 0.3% - 0.5% (w/v) in acetone/olive oil (4:1) | [1][3] |
| Application Frequency | 3 times per week | [6] |
| Duration | 4 weeks | [6] |
| This compound Treatment | ||
| Formulation | 50 mg/mL and 100 mg/mL | Based on reported effective concentrations for in vivo studies.[4][5] |
| Vehicle | To be determined based on solubility and skin penetration properties. Common vehicles include DMSO/PEG/saline mixtures. | [5] |
| Application | Topical, to the inflamed dorsal skin | |
| Frequency | Daily or as determined by preliminary studies | |
| Key Endpoints for Evaluation | ||
| Clinical Score | Severity of erythema, edema, excoriation, and dryness | |
| Ear Thickness | Measured with a digital caliper | [10] |
| Histological Analysis | Epidermal thickness, immune cell infiltration (mast cells, eosinophils) | [1][10] |
| Cytokine Levels (from skin tissue or serum) | IL-4, IL-5, IL-13, TNF-α, IFN-γ | [1][11] |
| Serum IgE Levels | Measured by ELISA | [1][3] |
| Scratching Behavior | Video recording and analysis | [12] |
Experimental Protocols
DNCB-Induced Atopic Dermatitis Mouse Model
This protocol is adapted from established methods for inducing atopic dermatitis-like skin lesions in mice.[1][6][13]
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
Electric shaver
-
Pipettes and sterile tips
Procedure:
Week 0: Acclimatization and Preparation
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Carefully shave the dorsal skin of the mice using an electric shaver.
Week 1: Sensitization Phase
-
Prepare a 1% (w/v) DNCB solution in a 4:1 mixture of acetone and olive oil.
-
On day 1, topically apply 100-200 µL of the 1% DNCB solution to the shaved dorsal skin of each mouse.[8]
-
Repeat the application for 2-3 consecutive days as needed to induce sensitization.[7]
Weeks 2-5: Challenge Phase
-
Prepare a 0.5% (w/v) DNCB solution in a 4:1 mixture of acetone and olive oil.
-
Starting one week after the initial sensitization, apply 100-200 µL of the 0.5% DNCB solution to the same area of the dorsal skin.
-
Repeat the challenge application three times per week for four weeks to establish chronic inflammation.[6]
Topical Application of this compound
Materials:
-
This compound
-
Appropriate vehicle for topical delivery (e.g., DMSO, PEG300, Tween 80, Saline)[5]
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare solutions of this compound at concentrations of 50 mg/mL and 100 mg/mL in a suitable vehicle.[4][5] A vehicle control group should also be prepared.
-
Beginning at the start of the challenge phase (Week 2), or after the establishment of clear dermatitis symptoms, topically apply a defined volume (e.g., 50-100 µL) of the this compound solution or vehicle to the inflamed dorsal skin.
-
The application should be performed daily, ideally a few hours before the DNCB challenge on the respective days.
-
Continue the treatment throughout the 4-week challenge period.
Endpoint Analysis
Clinical Scoring:
-
Visually assess the severity of skin lesions at regular intervals (e.g., twice weekly) using a scoring system for erythema, edema, excoriation, and dryness.
Ear Thickness Measurement:
-
Measure the thickness of the ear using a digital caliper as an indicator of systemic inflammation.
Histological Analysis:
-
At the end of the study, euthanize the mice and collect dorsal skin samples.
-
Fix the tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and cellular infiltration.
-
Toluidine blue staining can be used to specifically identify and quantify mast cells.
Cytokine and IgE Analysis:
-
Homogenize skin tissue to measure local cytokine levels (e.g., IL-4, IL-13, TNF-α) using ELISA or multiplex assays.
-
Collect blood via cardiac puncture at the time of euthanasia to measure serum IgE levels by ELISA.
Behavioral Analysis:
-
To assess pruritus, video-record the mice for a defined period (e.g., 30-60 minutes) and count the number of scratching bouts.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DNCB-induced dermatitis model and this compound treatment.
Signaling Pathway in DNCB-Induced Dermatitis and a Point of Intervention for this compound
Caption: Simplified signaling pathway in DNCB-induced dermatitis and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model [ouci.dntb.gov.ua]
- 3. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Mouse model of DNCB-induced atopic dermatitis | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1 antagonist can suppress the atopic dermatitis-like symptoms by accelerating skin barrier recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating PF-04745637 in Combination with Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, with an IC50 of 17 nM for human TRPA1.[1][2][3] TRPA1 is a non-selective cation channel expressed on sensory neurons and various other cell types, where it functions as a sensor for noxious stimuli, including environmental irritants and endogenous inflammatory mediators. Its activation contributes to the generation of pain, itch, and neurogenic inflammation. Given its role in inflammatory signaling, targeting TRPA1 with antagonists like this compound presents a promising therapeutic strategy for a range of inflammatory conditions, including atopic dermatitis and chronic pain.[2]
Inflammatory processes are complex and involve a multitude of mediators, including cytokines and prostaglandins. While monotherapy with a TRPA1 antagonist may be effective, combination therapy targeting multiple nodes of the inflammatory network could offer synergistic or additive benefits, leading to enhanced efficacy and potentially lower dose requirements, thereby reducing the risk of adverse effects. These application notes provide a framework for investigating the combination of this compound with other key inflammatory mediators, specifically Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2). The following protocols are proposed to evaluate the potential of such combination therapies in preclinical models of inflammation.
Rationale for Combination Therapy
TRPA1 is known to be sensitized and activated by downstream products of inflammatory cascades. Pro-inflammatory cytokines like TNF-α can lead to the production of other mediators that directly activate TRPA1. Prostaglandin E2 (PGE2), a key product of the cyclooxygenase (COX) pathway, is a well-established sensitizer of sensory neurons, partly through mechanisms involving TRPA1. Therefore, concurrently blocking TRPA1 with this compound and targeting upstream inflammatory signals with agents that inhibit TNF-α or PGE2 signaling could provide a more comprehensive blockade of inflammatory responses.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with a TNF-α Inhibitor
| Treatment Group | Cytokine (e.g., IL-6) Release (% of Control) | p-value vs. This compound alone | p-value vs. TNF-α Inhibitor alone |
| Vehicle Control | 100% | - | - |
| This compound (100 nM) | 65% | - | <0.05 |
| TNF-α Inhibitor (e.g., 10 ng/mL) | 50% | <0.05 | - |
| This compound (100 nM) + TNF-α Inhibitor (10 ng/mL) | 25% | <0.01 | <0.01 |
Table 2: In Vivo Efficacy of this compound in Combination with a COX-2 Inhibitor
| Treatment Group | Paw Edema Volume (µL) at 4 hours | p-value vs. This compound alone | p-value vs. COX-2 Inhibitor alone |
| Vehicle Control | 120 ± 15 | - | - |
| This compound (10 mg/kg) | 80 ± 10 | - | <0.05 |
| COX-2 Inhibitor (e.g., 5 mg/kg) | 75 ± 12 | <0.05 | - |
| This compound (10 mg/kg) + COX-2 Inhibitor (5 mg/kg) | 40 ± 8 | <0.01 | <0.01 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound and TNF-α Inhibitor Combination in Human Keratinocytes
Objective: To determine if the combination of this compound and a TNF-α inhibitor provides synergistic or additive effects in reducing inflammatory cytokine release from human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
This compound
-
TNF-α inhibitor (e.g., a neutralizing antibody or small molecule inhibitor)
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-6 and IL-8
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Methodology:
-
Cell Culture: Culture HEKa cells in keratinocyte growth medium at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 80-90% confluency.
-
Pre-treatment: Starve the cells in basal medium for 4 hours. Pre-treat the cells with this compound (e.g., 10, 100, 1000 nM), a TNF-α inhibitor (at a fixed concentration), or the combination of both for 1 hour. Include a vehicle control group.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Cytokine Measurement: Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in all treatment groups using an MTT or PrestoBlue assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize cytokine levels to the vehicle control group. Analyze the data for synergistic, additive, or antagonistic effects using appropriate statistical methods (e.g., two-way ANOVA).
Protocol 2: In Vivo Evaluation of this compound and a COX-2 Inhibitor in a Rodent Model of Inflammatory Pain
Objective: To assess the combined efficacy of this compound and a selective COX-2 inhibitor in reducing inflammation and pain behavior in a carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Selective COX-2 inhibitor (e.g., celecoxib)
-
Carrageenan solution (1% in sterile saline)
-
P plethysmometer for measuring paw volume
-
Dynamic plantar aesthesiometer for measuring mechanical allodynia
Methodology:
-
Acclimatization: Acclimatize the rats to the experimental conditions and handling for at least 3 days prior to the experiment.
-
Grouping and Dosing: Randomly divide the animals into four groups: Vehicle control, this compound alone, COX-2 inhibitor alone, and the combination of this compound and the COX-2 inhibitor. Administer the compounds (e.g., orally or intraperitoneally) 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus using a dynamic plantar aesthesiometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the change in paw volume and paw withdrawal threshold from baseline for each animal. Compare the treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Proposed interaction of inflammatory mediators and targets for combination therapy.
Caption: Workflow for in vitro evaluation of combination therapy.
Caption: Workflow for in vivo evaluation of combination therapy.
References
Troubleshooting & Optimization
Technical Support Center: PF-04745637 Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PF-04745637 in aqueous and non-aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide: Solubility Issues
Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I resolve this?
A1: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Optimize Co-solvent Concentration: If your experimental system allows, you can try to formulate the compound in a co-solvent system. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] However, the final concentration of organic solvents should be tested for compatibility with your specific assay.
-
Use Sonication: After dilution, sonication can help to break down particles and improve dissolution.[1][2]
-
Gentle Warming: Gentle warming of the solution may aid in dissolving the compound. However, be cautious about the temperature and duration to avoid compound degradation.
Q2: My this compound powder is difficult to dissolve even in DMSO. What should I do?
A2: this compound can be challenging to dissolve. Consider the following:
-
Use Fresh, Anhydrous DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of this compound.[1] Always use newly opened, high-purity, anhydrous DMSO for preparing stock solutions.
-
Apply Sonication: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[2]
-
Vortexing: Vigorous vortexing can also be employed to aid dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Solubilities of up to 100 mg/mL have been reported in DMSO with the aid of sonication.[1] Another source indicates a solubility of 60 mg/mL in DMSO, also with a recommendation for sonication.[2]
Q2: Are there any established formulations for in vivo studies?
A2: Yes, two common formulations for in vivo use have been described:
For both formulations, sonication is recommended to achieve a clear solution.[1]
Q3: What is the known aqueous solubility of this compound?
A3: There is limited publicly available data on the solubility of this compound in purely aqueous solutions at various pH levels. The compound is generally considered to have low aqueous solubility. For experimental work in aqueous media, the use of co-solvents is typically required.
Q4: How should I store this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent (like DMSO) at -20°C or -80°C. One vendor suggests that in solvent, the compound is stable for up to 6 months at -80°C and 1 month at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Molar Equivalent | Method | Source |
| DMSO | 100 mg/mL | 196.46 mM | Needs ultrasonic | [1] |
| DMSO | 60 mg/mL | 117.88 mM | Sonication is recommended | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 4.91 mM | Needs ultrasonic | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL | 3.93 mM | Sonication is recommended | [2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | 4.91 mM | Needs ultrasonic | [1] |
Molecular Weight of this compound is approximately 509.0 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out 5.09 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath and sonicate until the solution is clear and all solid has dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 2 mg/mL Working Solution for in vivo Studies
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 20 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and vortex well.
-
If necessary, sonicate the final solution to ensure clarity.
Visualizations
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
References
Troubleshooting PF-04745637 precipitation in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPA1 antagonist, PF-04745637. The information provided aims to address common challenges, particularly precipitation in experimental buffers, to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel that acts as a sensor for a wide range of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress, playing a key role in pain and inflammation signaling.[2][3]
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for designing experiments and troubleshooting issues like precipitation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂ClF₃N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 509.01 g/mol | --INVALID-LINK-- |
| CAS Number | 1917294-46-2 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Storage | Store powder at -20°C for up to 3 years. | --INVALID-LINK-- |
Q3: My this compound is precipitating in my aqueous experimental buffer. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has low solubility in aqueous solutions.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
pH of the Buffer: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][5]
-
Buffer Composition: High concentrations of salts or other components in the buffer can reduce the solubility of the compound (salting-out effect).
-
Temperature: Temperature fluctuations can affect solubility. While most compounds have increased solubility at higher temperatures, this is not always the case.
-
Concentration: The final concentration of this compound in the experimental buffer may exceed its solubility limit under those specific conditions.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental buffers.
Step 1: Optimizing Stock Solution Preparation
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO is reported to be as high as 60 mg/mL to 100 mg/mL.
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can promote compound degradation and precipitation upon dilution. Use fresh, anhydrous, research-grade DMSO.
-
Aid Dissolution: If the compound does not readily dissolve, gentle warming and sonication can be used to aid dissolution in DMSO.
Step 2: Proper Dilution into Aqueous Buffers
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your experimental buffer to minimize solvent effects on your assay and reduce the risk of precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your high-concentration DMSO stock into a smaller volume of your experimental buffer, and then use this intermediate dilution to reach your final concentration.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the experimental buffer while gently vortexing or stirring. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the Buffer: Warming the experimental buffer to the intended experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
Step 3: Selecting and Optimizing Experimental Buffers
-
pH Considerations: The solubility of this compound may be pH-dependent. If you observe precipitation, consider testing the solubility in buffers with slightly different pH values within the acceptable range for your experiment.
-
Buffer Components: If your buffer contains high salt concentrations, consider if a lower salt concentration is permissible for your assay. Alternatively, the inclusion of solubilizing agents might be necessary.
-
Solubilizing Agents: For particularly challenging solubility issues, the use of non-ionic detergents (e.g., Tween-80, Pluronic F-68) or cyclodextrins at low, non-disruptive concentrations can help to maintain the compound in solution. Always perform control experiments to ensure the solubilizing agent does not interfere with your assay.
Step 4: Experimental Best Practices
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of this compound in your experimental buffer for each experiment. Avoid storing aqueous dilutions for extended periods.
-
Visual Inspection: Before use, always visually inspect your final working solution for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, the solution should not be used.
-
Filtration: If you suspect microprecipitates, you can filter your final working solution through a low-protein-binding 0.22 µm syringe filter. However, be aware that this may reduce the actual concentration of the compound if it adsorbs to the filter membrane.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound. Note that specific solubility in common laboratory buffers like PBS is not widely published and may need to be determined empirically.
| Solvent/Formulation | Solubility | Remarks |
| DMSO | 60 - 100 mg/mL (117.88 - 196.46 mM) | Sonication is recommended. Use of fresh, non-hygroscopic DMSO is crucial.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.91 mM) | A common in vivo formulation.[6] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.91 mM) | An alternative in vivo formulation.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh 5.09 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer (e.g., PBS, pH 7.4)
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes or polypropylene tubes
-
Vortex mixer
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of the experimental buffer in a microcentrifuge tube. This results in a 100 µM solution in 1% DMSO.
-
Vortex the intermediate dilution gently for 10-15 seconds.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of the experimental buffer.
-
Vortex the final working solution gently.
-
Visually inspect for any signs of precipitation before use.
-
Visualizations
TRPA1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the TRPA1 channel, a key player in nociception and inflammation. Activation of TRPA1 by various stimuli leads to an influx of cations, primarily Ca²⁺, which in turn triggers downstream signaling cascades.
Caption: Simplified TRPA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Optimizing PF-04745637 Concentration for TRPA1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-04745637 for maximal inhibition of the TRPA1 ion channel. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Its primary mechanism of action involves binding to the TRPA1 channel, thereby preventing the influx of cations, such as calcium, that are triggered by TRPA1 agonists. Some sources suggest it directly binds to and closes the ion channel pores.[4] This inhibition of ion flux effectively blocks downstream signaling pathways associated with pain and inflammation.
Q2: What is the reported IC50 of this compound for human TRPA1?
A2: The half-maximal inhibitory concentration (IC50) of this compound for human TRPA1 is reported to be 17 nM.[1][2][3][4][5]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on its potent IC50, a good starting point for in vitro experiments is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations. A typical range could be from 1 nM to 10 µM to capture the full inhibitory profile.
Q4: What are the solubility characteristics of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 are often used.[1][2] It is crucial to prepare fresh solutions and consider potential precipitation, which can be aided by sonication.[1]
Q5: Which agonists are commonly used to activate TRPA1 in vitro?
A5: Common agonists for in vitro TRPA1 activation include allyl isothiocyanate (AITC) and cinnamaldehyde. These compounds are electrophiles that activate the channel, leading to calcium influx.
Experimental Protocols
Protocol 1: In Vitro Determination of this compound IC50 using a Calcium Flux Assay
This protocol outlines the steps to determine the concentration-dependent inhibition of TRPA1 by this compound in a cell-based calcium flux assay.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
TRPA1 agonist (e.g., cinnamaldehyde or AITC)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)
Methodology:
-
Cell Culture:
-
Culture HEK293-hTRPA1 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000-80,000 cells per well.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of the TRPA1 agonist (e.g., 100 mM cinnamaldehyde in DMSO).
-
Dilute the agonist stock in assay buffer to a working concentration that elicits a submaximal response (EC50 to EC80). This concentration should be predetermined in separate agonist dose-response experiments.
-
-
Calcium Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, and then diluting in assay buffer to a final concentration of 2-5 µM.
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
-
-
Inhibition Assay:
-
Add 50 µL of the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle control wells (DMSO in assay buffer).
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the automated liquid handler, add 50 µL of the TRPA1 agonist solution to all wells simultaneously.
-
Continue recording the fluorescence for at least 2-5 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species | Reference |
| IC50 | 17 nM | Human | [1][2][3][4][5] |
| Selectivity | ~3 µM at TRPV1 and TRPM8 channels | Human | [3][5] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range |
| IC50 Determination | 1 nM - 10 µM |
| Mechanism of Action Studies | 10 nM - 1 µM |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence from cells or media components.- Incomplete removal of dye loading solution.- Dye compartmentalization. | - Use phenol red-free media.- Ensure thorough washing after dye loading.- Optimize dye concentration and loading time. |
| Low Signal-to-Noise Ratio | - Low expression of TRPA1 in cells.- Suboptimal agonist concentration.- Insufficient dye loading.- Cell death. | - Use a cell line with confirmed high TRPA1 expression.- Perform an agonist dose-response curve to determine the optimal concentration (EC50-EC80).- Increase dye concentration or incubation time.- Check cell viability before and after the assay. |
| Variability Between Wells | - Uneven cell seeding.- Inconsistent dye loading or washing.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette or automated washer for consistency.- Avoid using the outer wells of the plate or fill them with buffer. |
| No Inhibition Observed | - this compound degradation or precipitation.- Incorrect concentration calculations.- TRPA1 desensitization. | - Prepare fresh solutions of this compound for each experiment.- Double-check all dilution calculations.- Minimize pre-incubation time with the agonist. |
| Cell Lifting/Detachment | - Excessive washing steps.- Toxicity of compounds or dye. | - Be gentle during washing steps.- Assess the cytotoxicity of this compound and the agonist at the concentrations used. |
Visualizations
Caption: TRPA1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining this compound IC50.
References
- 1. benchchem.com [benchchem.com]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. TRPA1 acts as a cold sensor in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitization of TRPA1 by dimethyl itaconate attenuates acute and chronic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PF-04745637 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-04745637 in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] It blocks the influx of cations, primarily Ca2+, through the TRPA1 channel, which is activated by a variety of noxious stimuli, including chemical irritants and cold temperatures. The reported IC50 for human TRPA1 is approximately 17 nM.[1][2]
Q2: What are the known off-target activities of this compound?
A2: While this compound is highly selective for TRPA1, it has been shown to have some activity at related TRP channels, specifically TRPV1 and TRPM channels, at concentrations around 3 µM.[2] A broader screening against a panel of kinases and G-protein coupled receptors (GPCRs) is advisable to fully characterize its off-target profile in your specific cellular context. For a representative off-target profile, please refer to the data tables below.
Q3: I am observing incomplete inhibition of the TRPA1-mediated response even at high concentrations of this compound. What could be the issue?
A3: Several factors could contribute to incomplete inhibition. Firstly, ensure the compound's solubility and stability in your assay buffer. This compound has limited aqueous solubility and may require a solvent like DMSO. High concentrations of DMSO can have their own cellular effects. Secondly, the agonist concentration used to activate TRPA1 might be too high, leading to competitive displacement of the antagonist. Consider performing a dose-response curve with your agonist to determine an appropriate concentration (e.g., EC80). Finally, if using a cell line with very high TRPA1 expression, the number of channels may exceed the inhibitory capacity of the compound at the tested concentrations.
Q4: I am seeing unexpected cellular responses that are not consistent with TRPA1 inhibition. What could be the cause?
A4: This could be due to off-target effects of this compound, especially at higher concentrations (in the micromolar range). As indicated in the selectivity profile (Table 1), this compound can interact with other TRP channels like TRPV1, which can also lead to changes in intracellular calcium. Additionally, potential interactions with other unforeseen targets could elicit responses in your specific cell type. It is recommended to perform control experiments using a TRPA1-knockout cell line or a different, structurally unrelated TRPA1 antagonist to confirm that the observed effects are indeed mediated by TRPA1.
Q5: What is the recommended starting concentration range for this compound in a cellular assay?
A5: For a typical in vitro cellular assay, a starting concentration range of 1 nM to 10 µM is recommended. Given its potent IC50 of 17 nM for human TRPA1, you should observe significant inhibition in the nanomolar range. The broader concentration range will help to establish a full dose-response curve and identify potential off-target effects at higher concentrations.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known and potential off-target activities of this compound. This data is compiled from available information and representative data for a selective TRPA1 antagonist. Researchers should independently verify the activity of this compound on potential off-targets relevant to their experimental system.
Table 1: Representative Off-Target Selectivity Profile of this compound
| Target Class | Specific Target | Activity (IC50 or % Inhibition @ 10 µM) | Reference/Note |
| Primary Target | Human TRPA1 | 17 nM | [1][2] |
| TRP Channels | Human TRPV1 | ~3 µM | [2] |
| Human TRPM8 | ~3 µM | [2] | |
| Human TRPV4 | > 10 µM | Representative Data | |
| Human TRPC5 | > 10 µM | Representative Data | |
| Kinases | PKA | < 10% Inhibition | Representative Data |
| PKC | < 10% Inhibition | Representative Data | |
| CAMKII | < 15% Inhibition | Representative Data | |
| GPCRs | Adrenergic α1 | < 5% Inhibition | Representative Data |
| Dopamine D2 | < 10% Inhibition | Representative Data |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for IC50 Determination of this compound in HEK293/hTRPA1 Cells
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium influx in a human TRPA1-expressing cell line.
Materials:
-
HEK293 cells stably expressing human TRPA1 (HEK293/hTRPA1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC) stock solution (e.g., 100 mM in DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed HEK293/hTRPA1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
Wash the cells twice with assay buffer, leaving a final volume of buffer in each well.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical final concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration).
-
-
Assay Protocol:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., room temperature or 37°C).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Prepare the AITC agonist solution in assay buffer at a concentration that will give a final EC80 response.
-
Add the AITC solution to the wells and immediately begin recording the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Characterizing this compound Inhibition
Objective: To measure the direct inhibitory effect of this compound on TRPA1 channel currents.
Materials:
-
HEK293/hTRPA1 cells
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH.
-
This compound and AITC solutions prepared in the external solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal on a single cell and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with a solution containing the TRPA1 agonist AITC (e.g., 100 µM) to activate TRPA1 currents.
-
Once a stable agonist-induced current is achieved, co-apply different concentrations of this compound with the agonist.
-
Record the current inhibition at each concentration of this compound.
-
Wash out the compound to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High well-to-well variability in calcium assay | Uneven cell plating, inconsistent dye loading, or compound precipitation. | Ensure a single-cell suspension before plating. Optimize dye loading time and concentration. Visually inspect compound dilutions for any signs of precipitation. |
| Low signal-to-background ratio in calcium assay | Low TRPA1 expression, inactive agonist, or inappropriate assay buffer. | Verify TRPA1 expression in the cell line. Use a fresh stock of agonist. Ensure the assay buffer contains adequate Ca2+. |
| Apparent agonist activity of this compound | Off-target activation of another channel or receptor in the host cell line. | Test this compound on the parental cell line (without TRPA1 expression). If a response is observed, it indicates an off-target effect. |
| Shift in IC50 value between experiments | Variation in agonist concentration, incubation times, or cell passage number. | Standardize all assay parameters, including agonist concentration (as a multiple of EC50), incubation times, and use cells within a consistent passage number range. |
| Cell death observed at higher concentrations | Compound toxicity or high DMSO concentration. | Perform a cytotoxicity assay (e.g., MTS or LDH) to determine the toxic concentration range of this compound. Keep the final DMSO concentration below 0.5%. |
Mandatory Visualizations
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the calcium imaging assay.
Caption: Hypothetical off-target effect of this compound on TRPV1.
References
PF-04745637 quality control and purity assessment for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of PF-04745637 for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, with an IC50 of 17 nM for human TRPA1.[1][2][3] It is significantly less active at the related TRPV1 and TRPM channels.[2] By inhibiting TRPA1, this compound blocks the influx of cations, primarily Ca2+, into cells, thereby modulating downstream signaling pathways involved in pain and inflammation. It has been investigated for its anti-inflammatory effects, particularly in the context of atopic dermatitis.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder. Recommended storage conditions are as follows:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months to years): -20°C
Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-purity, anhydrous DMSO. Gentle warming or sonication can aid in dissolution. For in vivo experiments, further dilution into an appropriate vehicle is necessary. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[3]
Q4: What is the typical purity of commercially available this compound?
Commercially available this compound for research purposes is generally supplied at a high purity, typically ≥98%.[4] However, it is crucial to verify the purity of each batch upon receipt and periodically thereafter.
Q5: What are potential off-target effects of this compound?
While this compound is a selective TRPA1 antagonist, researchers should be aware of potential off-target effects, especially at higher concentrations. It shows some activity at TRPV1 and TRPM channels at concentrations around 3µM.[2] As with any small molecule inhibitor, it is essential to include appropriate controls in your experiments to differentiate between on-target and off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity | 1. Degradation of the compound: Improper storage or handling of stock solutions. 2. Precipitation: The compound may have precipitated out of the working solution. 3. Inaccurate concentration: Errors in weighing or dilution. | 1. Prepare a fresh stock solution from the solid compound. Verify the purity of the old and new stock solutions using HPLC. 2. Visually inspect the working solution for any precipitate. If observed, try gentle warming or sonication. Consider adjusting the solvent or buffer composition. 3. Recalculate all dilutions and ensure balances and pipettes are properly calibrated. |
| Solubility issues in aqueous buffers | 1. Low aqueous solubility: this compound is hydrophobic. 2. Incorrect pH of the buffer. | 1. Maintain a small percentage of an organic co-solvent like DMSO in the final assay buffer, if compatible with the experimental system. 2. Check and adjust the pH of your buffer. |
| Appearance of unexpected peaks in HPLC analysis | 1. Degradation: The compound may be degrading under the experimental or storage conditions. 2. Contamination: The sample may be contaminated with other compounds. | 1. Perform a forced degradation study to identify potential degradation products. Ensure proper storage conditions are maintained. 2. Analyze a blank (diluent only) to rule out solvent-related peaks. Review sample handling procedures to prevent cross-contamination. |
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the accurate assessment of the quality and purity of this compound. The following tables summarize key specifications and provide detailed experimental protocols for quality control.
This compound Specifications
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Molecular Formula | C₂₇H₃₂ClF₃N₂O₂ |
| Molecular Weight | 509.01 g/mol |
| CAS Number | 1917294-46-2 |
Purity and Stability Data (Illustrative)
The following table provides an example of how to present purity and stability data. Actual data should be generated for each batch.
| Storage Condition | Time Point | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| -20°C | Initial | 99.5 | 0.2 | 0.1 |
| 6 Months | 99.4 | 0.2 | 0.1 | |
| 12 Months | 99.3 | 0.3 | 0.1 | |
| 4°C | Initial | 99.5 | 0.2 | 0.1 |
| 1 Month | 99.1 | 0.4 | 0.2 | |
| 3 Months | 98.5 | 0.7 | 0.3 | |
| Room Temperature | Initial | 99.5 | 0.2 | 0.1 |
| 1 Week | 97.8 | 1.1 | 0.4 | |
| 1 Month | 95.2 | 2.5 | 0.8 |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution with the mobile phase (50:50 A:B) to a final concentration of approximately 0.5 mg/mL.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Protocol 2: Identity and Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general procedure for acquiring a ¹H NMR spectrum to confirm the identity and assess the purity of this compound.
1. Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
2. Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for quantitative analysis.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks corresponding to the protons of this compound and any visible impurities.
-
Compare the observed chemical shifts and coupling constants with a reference spectrum to confirm the identity.
-
Calculate the purity by comparing the integral of the compound's peaks to the integrals of impurity peaks. The presence of residual solvent should also be noted and quantified.
Signaling Pathway
This compound exerts its effects by antagonizing the TRPA1 ion channel. The following diagram illustrates the proposed signaling pathway.
Logical Workflow for Troubleshooting
When encountering issues with this compound in your experiments, a systematic approach to troubleshooting is recommended. The following diagram outlines a logical workflow to identify the root cause of the problem.
References
Technical Support Center: Managing PF-04745637 Degradation in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and degradation of PF-04745637 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For solid (powder) form, long-term storage at -20°C for up to three years is recommended.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is generally stable for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q2: What are the initial signs of this compound degradation?
A2: Visual indicators of degradation in the solid form can include a change in color or texture. In solution, degradation may be indicated by cloudiness, precipitation, or a color change. For quantitative assessment, the appearance of new peaks or a decrease in the area of the parent compound peak in analytical techniques like HPLC are definitive signs of degradation.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent experimental outcomes, such as a loss of potency or variable results over time, are often linked to compound instability. Degradation can occur in the experimental medium (e.g., cell culture media) over the course of the experiment. It is essential to assess the stability of this compound under your specific experimental conditions.
Q4: What are the likely chemical degradation pathways for this compound?
A4: Based on the chemical structure of this compound, the most probable degradation pathways are hydrolysis of the carboxamide bond and oxidation of the piperidine ring.[3][4] The trifluoromethyl group is highly stable and unlikely to be a primary site of degradation.[5][6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity of this compound in the assay. | Compound degradation in stock solution or experimental medium. | 1. Prepare fresh stock solutions from solid compound. 2. Perform a stability study of this compound in your experimental medium (see Experimental Protocols). 3. Minimize the pre-incubation time of the compound in the medium before starting the experiment. |
| Precipitation observed after adding this compound to aqueous buffer or media. | Poor solubility or exceeding the solubility limit. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%).[8] 2. Consider using a different solvent system or formulation for in vivo studies. 3. Perform sonication or gentle warming to aid dissolution, but be cautious of potential degradation.[9] |
| Appearance of new peaks in HPLC or LC-MS analysis of the experimental sample. | Formation of degradation products. | 1. Protect the compound from light and elevated temperatures during the experiment. 2. Adjust the pH of the experimental buffer if hydrolysis is suspected. 3. Consider adding antioxidants if oxidation is a concern. |
| Inconsistent IC50 values between experimental runs. | Variability in compound stability or concentration. | 1. Standardize the preparation of working solutions and the timing of their addition to the assay. 2. Use a freshly thawed aliquot of the stock solution for each experiment. 3. Confirm the concentration of the stock solution periodically. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Medium
Objective: To determine the stability of this compound in a specific aqueous medium over a defined period.
Methodology:
-
Preparation of Working Solution: Prepare a solution of this compound in your experimental buffer or cell culture medium at the final working concentration.
-
Incubation: Incubate the working solution under the exact conditions of your long-term experiment (e.g., temperature, CO2, light/dark).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
Sample Quenching: Immediately stop potential degradation by freezing the samples at -80°C or by adding a quenching solution if appropriate for your analytical method.
-
Analysis: Analyze the samples by a validated stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining percentage of intact this compound relative to the time zero sample.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.[10][11][12]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using LC-MS to separate and identify the degradation products by comparing their mass-to-charge ratios with the parent compound.
Visualizations
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
Validation & Comparative
Validating the Selectivity of PF-04745637 for TRPA1 over TRPV1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist activity of PF-04745637 on the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support the validation of this compound's selectivity.
Introduction to TRPA1 and TRPV1
TRPA1 and TRPV1 are non-selective cation channels predominantly expressed in sensory neurons and are crucial mediators of pain, inflammation, and itch. While both channels are involved in nociception, they are activated by distinct stimuli. TRPV1 is activated by heat (>43°C), capsaicin (the pungent component of chili peppers), and acidic conditions. TRPA1, on the other hand, is activated by a wide range of chemical irritants, including mustard oil, cinnamaldehyde, and environmental pollutants, as well as by cold temperatures and mechanical stress. Given their overlapping expression and roles in pain signaling, developing selective antagonists is a key objective in the development of novel analgesics with improved side-effect profiles.
Quantitative Data: Selectivity Profile of this compound
This compound has been identified as a potent and selective antagonist of the TRPA1 channel. Experimental data demonstrates a significant difference in its inhibitory concentration (IC50) when acting on TRPA1 compared to TRPV1. This selectivity is crucial for minimizing off-target effects, such as the hyperthermia often associated with non-selective TRPV1 antagonism.
| Compound | Target | IC50 | Fold Selectivity (TRPV1/TRPA1) |
| This compound | TRPA1 | 17 nM[1][2][3] | ~176 |
| This compound | TRPV1 | ~3 µM[3] |
Table 1: Inhibitory Potency of this compound on TRPA1 and TRPV1 Channels. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit 50% of the channel's activity. A lower IC50 value signifies higher potency.
Experimental Protocols
The following are representative, detailed methodologies for the key in vitro experiments used to determine the selectivity of compounds like this compound for TRPA1 over TRPV1. While the specific protocols for the initial characterization of this compound are not publicly available, these methods reflect the standard industry practices for such assessments.
Cellular Calcium Imaging Assay for Functional Potency Determination
This assay measures the ability of a compound to inhibit the influx of calcium ions through TRPA1 or TRPV1 channels upon activation by a specific agonist.
a. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing either human TRPA1 or human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cells are seeded into 384-well, black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
b. Fluorescent Dye Loading:
-
On the day of the experiment, the cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are incubated with the dye for 60 minutes at 37°C in the dark. Following incubation, the cells are washed with the assay buffer to remove excess dye.
c. Compound and Agonist Addition:
-
This compound is serially diluted to a range of concentrations in the assay buffer.
-
The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement and simultaneous liquid handling.
-
A baseline fluorescence reading is taken.
-
The various concentrations of this compound are added to the wells, and the cells are incubated for a predefined period (e.g., 5-15 minutes).
-
An agonist is then added to stimulate the channels. For TRPA1, cinnamaldehyde or allyl isothiocyanate (AITC) is used. For TRPV1, capsaicin is the standard agonist.
-
Fluorescence intensity is continuously monitored before and after agonist addition.
d. Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the influx of calcium and channel activation.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the control (agonist alone).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Whole-Cell Patch-Clamp Electrophysiology for Direct Channel Inhibition Measurement
This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channels in the cell membrane.
a. Cell Preparation:
-
HEK293 cells expressing either TRPA1 or TRPV1 are grown on glass coverslips.
b. Recording Setup:
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2).
c. Data Acquisition:
-
The micropipette is used to form a high-resistance seal (giga-seal) with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Channel currents are elicited by applying the respective agonist (cinnamaldehyde for TRPA1, capsaicin for TRPV1) to the cell via the perfusion system.
-
Once a stable agonist-evoked current is established, this compound is applied at various concentrations to determine its inhibitory effect.
d. Data Analysis:
-
The amplitude of the inward current is measured before and after the application of this compound.
-
The percentage of inhibition is calculated for each concentration.
-
IC50 values are determined by fitting the concentration-response curve with a standard sigmoidal dose-response equation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Comparative signaling pathways of TRPA1 and TRPV1 activation and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the selectivity of this compound for TRPA1 over TRPV1.
References
A Head-to-Head Battle of TRPA1 Antagonists: PF-04745637 vs. HC-030031
In the landscape of transient receptor potential ankyrin 1 (TRPA1) channel antagonists, two molecules, PF-04745637 and HC-030031, have emerged as critical tools for researchers investigating pain, inflammation, and respiratory conditions. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Quantitative Efficacy: A Clear Distinction in Potency
Experimental data reveals a significant difference in the in vitro potency of this compound and HC-030031. This compound demonstrates substantially higher potency in inhibiting human TRPA1 channels.
| Compound | Target | Assay | IC50 Value |
| This compound | Human TRPA1 | Not specified | 17 nM[1][2] |
| HC-030031 | Human TRPA1 | AITC-evoked Calcium Influx | 6.2 µM[3] |
| Rat TRPA1 | AITC-evoked Calcium Influx | 7.6 µM[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Targeting the TRPA1 Ion Channel
Both this compound and HC-030031 exert their effects by acting as antagonists of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons. Its activation by various noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature, leads to an influx of calcium and sodium ions. This influx triggers the depolarization of the neuron and the subsequent transmission of pain signals. Both compounds block this channel, thereby inhibiting the signaling cascade.
Experimental Protocols
In Vitro TRPA1 Inhibition Assay (Calcium Influx)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds on TRPA1 channels expressed in a heterologous system.
-
Cell Culture: HEK293 cells stably expressing human or rat TRPA1 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.
-
Compound Incubation: After dye loading, the cells are washed, and the test compounds (this compound or HC-030031) at various concentrations are added to the wells and incubated for a specific period.
-
Agonist Stimulation: The plate is then placed in a fluorescence imaging plate reader (FLIPR). A TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to stimulate the channel.
-
Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
In Vivo Models of Pain
The following describes a general workflow for evaluating the efficacy of TRPA1 antagonists in rodent models of inflammatory and neuropathic pain.
-
Animal Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the paw of a rodent to induce inflammation and hypersensitivity.
-
Neuropathic Pain: A surgical procedure, such as spinal nerve ligation, is performed to induce nerve injury and subsequent neuropathic pain behaviors.
-
-
Compound Administration: this compound or HC-030031 is administered to the animals through an appropriate route (e.g., oral gavage, intraperitoneal injection, or topical application).
-
Behavioral Testing: At various time points after compound administration, the animals are assessed for pain-related behaviors:
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is determined.
-
-
Data Analysis: The effects of the compounds are evaluated by comparing the paw withdrawal thresholds or latencies between the treated and vehicle control groups.
In Vivo Efficacy and Considerations
While this compound exhibits superior in vitro potency, the in vivo efficacy of both compounds has been demonstrated in various preclinical models. HC-030031 has been shown to be effective in rodent models of inflammatory and neuropathic pain at doses of 100-300 mg/kg when administered orally.[4] It has also been used to study the role of TRPA1 in visceral pain.[5]
This compound has demonstrated efficacy in reducing cinnamaldehyde-mediated flare in rat skin when applied topically at concentrations of 50 mg/mL and 100 mg/mL.[1][2]
It is important to note that HC-030031 has been reported to have some off-target effects at higher concentrations, which should be considered when interpreting experimental results.[3] The significantly higher potency of this compound may offer a wider therapeutic window and greater selectivity in vivo.
Conclusion
Both this compound and HC-030031 are valuable pharmacological tools for investigating the role of the TRPA1 channel. The choice between these two antagonists will depend on the specific experimental needs.
-
This compound is the compound of choice for studies requiring high potency and selectivity, particularly in in vitro systems. Its high potency may also translate to lower effective doses and potentially fewer off-target effects in vivo.
-
HC-030031 , while less potent, has a more extensive history of use in a wide range of in vivo models, providing a wealth of comparative data. It remains a useful tool, especially when higher concentrations are permissible and its pharmacokinetic and pharmacodynamic properties are well-characterized in the chosen model.
Researchers should carefully consider the significant difference in potency and the available data on in vivo efficacy and potential off-target effects when designing their experiments and interpreting their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of TRPA1 with HC-030031 attenuates visceral nociception by a mechanism independent of inflammatory resident cells, nitric oxide and the opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the In Vitro Antagonistic Activity of PF-04745637
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro methods used to confirm the antagonistic activity of PF-04745637, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. We present a comparative analysis with other known TRPA1 antagonists, detailed experimental protocols, and visualizations to support your research and development efforts.
Introduction to this compound and its Target: TRPA1
This compound is a small molecule inhibitor targeting the TRPA1 ion channel, a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons. TRPA1 acts as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations, predominantly calcium (Ca2+), resulting in neuronal depolarization and the sensation of pain, itch, and neurogenic inflammation. Due to its central role in these processes, TRPA1 has emerged as a promising therapeutic target for a variety of conditions, including chronic pain, respiratory diseases, and dermal inflammation.
This compound has been identified as a potent and selective antagonist of human TRPA1, with a reported half-maximal inhibitory concentration (IC50) of 17 nM[1][2]. Its antagonistic activity makes it a valuable tool for studying the physiological and pathological roles of TRPA1 and a potential candidate for drug development.
Confirming Antagonistic Activity: A Comparative Analysis
The primary method for confirming the antagonistic activity of compounds like this compound in vitro is through functional assays that measure the inhibition of agonist-induced TRPA1 activation. The most common of these is the calcium flux assay.
Quantitative Comparison of TRPA1 Antagonists
The following table summarizes the reported in vitro potency of this compound and other well-characterized TRPA1 antagonists.
| Compound | Target | Agonist | Assay System | IC50 (nM) | Reference |
| This compound | human TRPA1 | Not Specified | Not Specified | 17 | [1][2] |
| A-967079 | human TRPA1 | Not Specified | Not Specified | 6.7 | [3] |
| HC-030031 | human TRPA1 | Not Specified | Not Specified | 6200 | [3] |
| AZ465 | human TRPA1 | Zinc (100 µM) | FLIPR Calcium Influx Assay (HEK cells) | 85 | [4][5] |
| AZ465 | human TRPA1 | CS (10 nM) | FLIPR Calcium Influx Assay (HEK cells) | 20 | [4][5] |
| AM-0902 | rat TRPA1 | AITC | Not Specified | 68 | [6] |
Disclaimer: The IC50 values presented above are sourced from different studies and may have been determined under varying experimental conditions (e.g., cell lines, agonist concentrations, assay formats). Therefore, these values should be considered for general comparison and not as a direct head-to-head equivalence.
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes a common method to determine the IC50 value of a TRPA1 antagonist by measuring its ability to inhibit agonist-induced calcium influx in a stable cell line expressing human TRPA1.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1-HEK293).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Dye: FLIPR Calcium 5 or Calcium 6 Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
TRPA1 Agonist: Cinnamaldehyde, allyl isothiocyanate (AITC), or another suitable TRPA1 agonist.
-
Test Compound: this compound and other reference antagonists.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading of fluorescence.
Procedure:
-
Cell Plating:
-
Culture hTRPA1-HEK293 cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into the assay plate at a density of 20,000-50,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in the assay buffer.
-
Remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and reference antagonists in the assay buffer. A typical concentration range would span from 1 nM to 10 µM.
-
Prepare the TRPA1 agonist at a concentration that elicits a submaximal response (EC80) in the assay buffer.
-
Using the FLIPR, perform a "plate-read" to establish a baseline fluorescence.
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.
-
-
Agonist Addition and Data Acquisition:
-
Following the antagonist incubation, add the EC80 concentration of the TRPA1 agonist to all wells.
-
Immediately begin kinetic fluorescence measurements using the FLIPR. Record the fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after agonist addition.
-
Normalize the data by setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.
-
Visualizing the Mechanism of Action
TRPA1 Signaling Pathway
The following diagram illustrates the signaling pathway of the TRPA1 ion channel upon activation by an agonist and its inhibition by an antagonist.
Caption: TRPA1 signaling pathway and point of antagonist intervention.
Experimental Workflow for Determining Antagonist IC50
The following diagram outlines the general workflow for an in vitro experiment to determine the IC50 of a TRPA1 antagonist.
Caption: Experimental workflow for TRPA1 antagonist IC50 determination.
Conclusion
Confirming the in vitro antagonistic activity of this compound against the TRPA1 ion channel is a critical step in its characterization. The use of a robust and reproducible functional assay, such as the FLIPR-based calcium flux assay, is essential for obtaining reliable quantitative data. By comparing its potency with other known TRPA1 antagonists, researchers can better understand its pharmacological profile and potential as a research tool or therapeutic agent. The protocols and visualizations provided in this guide offer a framework for designing and executing these key in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
The Gold Standard Negative Control in TRPA1 Research: A Comparative Guide to PF-04745637
For researchers, scientists, and drug development professionals investigating the transient receptor potential ankyrin 1 (TRPA1) channel, the selection of an appropriate negative control is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of PF-04745637, a potent and highly selective TRPA1 antagonist, with other commonly used antagonists, establishing its suitability as a negative control. Supported by quantitative data and detailed experimental protocols, this guide serves as a practical resource for robust TRPA1 research.
The TRPA1 ion channel is a critical player in a variety of physiological and pathophysiological processes, including pain, inflammation, and respiratory conditions. Its activation by a wide array of chemical irritants and endogenous ligands makes it a key therapeutic target. Consequently, the use of specific antagonists is essential to dissect its roles. An ideal negative control should be inert in the absence of channel activation while potently and selectively blocking agonist-induced responses. This compound has emerged as a leading candidate for this role due to its exceptional potency and selectivity profile.
Comparative Analysis of TRPA1 Antagonists
The efficacy of a TRPA1 antagonist is determined by its potency (IC50) and its selectivity over other related ion channels. This compound exhibits a nanomolar potency for human TRPA1, significantly greater than other commonly used antagonists such as AM-0902 and HC-030031. Furthermore, its selectivity for TRPA1 over other TRP channels, like TRPV1 and TRPM8, is markedly superior.
| Compound | Target | IC50 (nM) | Selectivity vs. TRPV1 | Selectivity vs. TRPM8 |
| This compound | Human TRPA1 | 17 | ~176-fold (~3 µM) [1][2] | ~176-fold (~3 µM) [1][2] |
| AM-0902 | Human TRPA1 | 131[3] | >76-fold (>10 µM)[3][4] | >76-fold (>10 µM)[3][4] |
| HC-030031 | Human TRPA1 | 6200[5][6] | >1.6-fold (>10 µM)[5][7] | Not specified |
Table 1: Potency and Selectivity of TRPA1 Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and comparator antagonists against human TRPA1. The superior potency and selectivity of this compound are highlighted.
Rationale for this compound as a Negative Control
A crucial characteristic of a negative control is its lack of intrinsic activity. In the absence of a TRPA1 agonist, this compound is not expected to modulate the channel's basal activity. TRPA1 channels exhibit low basal activity under normal physiological conditions[3]. Therefore, a potent and selective antagonist like this compound should not produce a signal on its own, a key feature for a reliable negative control in functional assays. Its high selectivity further ensures that any observed effects are mediated through TRPA1 and not off-target interactions with other channels.
Experimental Protocols for Evaluating TRPA1 Antagonism
To rigorously validate the use of this compound as a negative control and to compare its efficacy against other antagonists, standardized in vitro and in vivo assays are essential.
In Vitro: Calcium Flux Assay in TRPA1-Expressing Cells
This assay is a high-throughput method to assess the ability of a compound to inhibit agonist-induced TRPA1 activation by measuring changes in intracellular calcium concentration.
Cell Preparation and Dye Loading:
-
Seed HEK293 cells stably expressing human TRPA1 in a 384-well black, clear-bottom plate at a density of 10,000 cells/well and incubate overnight.
-
The following day, prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add an equal volume of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C and 5% CO2 to allow for dye loading.
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound and other test antagonists in the assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Prepare a solution of a TRPA1 agonist, such as allyl isothiocyanate (AITC), at a concentration that elicits a submaximal response (e.g., EC80).
Assay Procedure using a FLIPR Instrument:
-
Place the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add the AITC solution to elicit TRPA1 activation.
-
Measure the fluorescence intensity for at least 2 minutes following agonist addition.
-
For negative control validation, a set of wells should receive only this compound without the subsequent addition of AITC to confirm no change in basal calcium levels.
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition reflects the influx of calcium through TRPA1 channels.
-
Calculate the percentage of inhibition by the antagonist compared to the vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for a calcium flux assay to evaluate TRPA1 antagonists.
In Vivo: AITC-Induced Nocifensive Behavior in Rodents
This model assesses the ability of a TRPA1 antagonist to block pain-like behaviors induced by the injection of a TRPA1 agonist into the paw of a rodent.
Animal Acclimation and Dosing:
-
Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes.
-
Administer this compound or other test antagonists via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. The vehicle control group should receive the same volume of the vehicle.
AITC Challenge and Behavioral Observation:
-
Following a predetermined pretreatment time based on the compound's pharmacokinetics, inject a small volume (e.g., 10-25 µL) of AITC solution (e.g., 0.1-1% in mineral oil or saline) into the plantar surface of one hind paw.
-
Immediately after the injection, return the animal to the observation chamber.
-
Record the cumulative time the animal spends flinching or licking the injected paw for a defined period (e.g., 5-10 minutes).
Data Analysis:
-
Compare the duration of nocifensive behaviors in the antagonist-treated groups to the vehicle-treated group.
-
A statistically significant reduction in flinching and licking time indicates that the antagonist has effectively blocked TRPA1-mediated nociception in vivo.
Caption: Signaling pathway of AITC-induced nociception and its inhibition.
Conclusion
Based on its superior potency and selectivity, this compound stands out as an exemplary negative control for in vitro and in vivo studies of TRPA1. Its use, in conjunction with the standardized protocols provided in this guide, will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of TRPA1's role in health and disease and facilitating the development of novel therapeutics. The lack of effect on basal cellular activity, a hallmark of a reliable negative control, solidifies the position of this compound as an indispensable tool in the TRPA1 research field.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 channels in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral characterization of a CRISPR-generated TRPA1 knockout rat in models of pain, itch, and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of Dynamic Endothelial Ca2+ Signals by the TRPA1 Channel Activator AITC in Rat Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the Involvement of TRPA1 Channels in the Neuro-Inflammatory Machinery of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency of PF-04745637 as a TRPA1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of PF-04745637 with other known inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The information is compiled from publicly available scientific literature and is intended for research and informational purposes.
Introduction to this compound and TRPA1
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the detection of noxious environmental irritants and endogenous inflammatory mediators.[1][2] Its activation on sensory neurons is linked to the sensations of pain, itch, and neurogenic inflammation, making it a significant target for the development of novel analgesic and anti-inflammatory therapies.[1][3][4]
This compound has been identified as a potent and selective antagonist of the human TRPA1 channel, with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[5][6] This guide aims to contextualize the potency of this compound by comparing it to other well-characterized TRPA1 inhibitors.
Comparative Potency of TRPA1 Inhibitors
The potency of various compounds as TRPA1 inhibitors is typically determined by their IC50 values, which represent the concentration of an inhibitor required to block 50% of the TRPA1 response to an agonist. The following table summarizes the reported IC50 values for this compound and other known TRPA1 antagonists. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the cell line used, the specific agonist, and the assay methodology.
| Inhibitor | Chemical Structure | Reported IC50 (nM) | Species |
| This compound |
| 17[5][6] | Human |
| A-967079 |
| 67 | Human |
| HC-030031 |
| 5200 | Human |
| GDC-0334 |
| 4.1 | Human |
| AMG0902 |
| 186 (IC90) | Human |
| Cardamonin |
| 454[7] | Not Specified |
Experimental Protocols
The determination of inhibitor potency is crucial for drug development. A common and high-throughput method for assessing TRPA1 antagonist activity is the Fluorometric Imaging Plate Reader (FLIPR) based calcium assay.
Detailed Methodology for FLIPR-based Calcium Assay to Determine IC50 of TRPA1 Antagonists
This protocol outlines the key steps for determining the IC50 value of a TRPA1 antagonist.
1. Cell Culture and Plating:
-
Cell Line: A stable cell line expressing the human TRPA1 channel, such as HEK293 or CHO cells, is used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with antibiotics and serum at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For the assay, cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 7,500 cells per well and incubated for 24 hours to allow for adherence.[8]
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM or the components of a FLIPR Calcium Assay Kit, is prepared in the assay buffer, often containing probenecid to prevent dye leakage.
-
The dye loading solution is added to each well, and the plate is incubated for approximately 1 hour at 37°C to allow the cells to take up the dye.[8]
3. Compound Addition and Incubation:
-
Serial dilutions of the test compound (e.g., this compound) and a reference antagonist are prepared in assay buffer.
-
The dye loading solution is removed, and the cells are washed.
-
The different concentrations of the antagonist are added to the respective wells, and the plate is incubated for a defined period (e.g., 15 minutes) to allow the compound to interact with the TRPA1 channels.[8]
4. Agonist Addition and Fluorescence Measurement:
-
A TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is prepared at a concentration that elicits a submaximal response (e.g., EC80).
-
The microplate is placed in the FLIPR instrument.
-
The instrument records the baseline fluorescence before automatically adding the agonist solution to all wells.
-
Fluorescence intensity is then measured kinetically for a period of 60 to 120 seconds to capture the calcium influx triggered by the agonist.[8]
5. Data Analysis:
-
The increase in fluorescence intensity upon agonist addition is a measure of TRPA1 channel activation.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal at each antagonist concentration.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Experimental workflow for determining the IC50 of a TRPA1 antagonist using a FLIPR-based calcium assay.
Signaling Pathways
The activation of the TRPA1 channel leads to the influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. The increase in intracellular calcium also triggers various downstream signaling cascades.
Inflammatory mediators, such as bradykinin, can sensitize TRPA1 through G-protein coupled receptor (GPCR) activation and subsequent activation of phospholipase C (PLC) and protein kinase A (PKA) pathways.[3][9][10] Downstream of TRPA1 activation, the influx of calcium can lead to the activation of mitogen-activated protein kinases (MAPKs), which contribute to the regulation of gene expression and neuronal sensitization.[2]
Simplified signaling pathway of TRPA1 activation and downstream effects in a sensory neuron.
Conclusion
Based on the available data, this compound is a highly potent TRPA1 antagonist with an IC50 in the low nanomolar range.[5][6] Its potency is comparable to or greater than many other known TRPA1 inhibitors, positioning it as a valuable tool for research into the role of TRPA1 in various physiological and pathological processes. The standardized in vitro assays, such as the FLIPR-based calcium assay, provide a reliable method for comparing the potency of different TRPA1 antagonists and are essential for the preclinical evaluation of new therapeutic candidates. Further studies in more complex biological systems are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. What are the new molecules for TRPA1 inhibitors? [synapse.patsnap.com]
- 3. The Dynamic TRPA1 Channel: A Suitable Pharmacological Pain Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. Frontiers | Function and therapeutic potential of transient receptor potential ankyrin 1 in fibrosis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Various signals involved in nociception regulate TRPA1 levels at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of TRPV1 and TRPA1 leads to muscle nociception and mechanical hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
PF-04745637: A Comparative Analysis of a Potent TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and comparative analysis of PF-04745637, a potent and selective transient receptor potential ankyrin 1 (TRPA1) antagonist. Due to the limited availability of public clinical trial data directly comparing this compound with other therapies, this guide focuses on its preclinical profile, mechanism of action, and the experimental protocols used to evaluate its efficacy. This information is intended to provide a foundational understanding of the compound for research and drug development purposes.
Quantitative Data Summary
The primary mechanism of action of this compound is the potent and selective antagonism of the TRPA1 ion channel.[1][2] In preclinical studies, this activity has been shown to translate into efficacy in models of inflammation and pain.
| Parameter | Value | Species | Reference |
| IC50 (hTRPA1) | 17 nM | Human | [1][2] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While direct comparative clinical data is not publicly available, the following table outlines the typical efficacy endpoints used in clinical trials for conditions where a TRPA1 antagonist like this compound could be investigated, such as atopic dermatitis. This serves as a template for how this compound could be evaluated against other systemic therapies.
| Efficacy Endpoint | This compound | Comparator 1 (e.g., Dupilumab) | Comparator 2 (e.g., Upadacitinib) |
| IGA Success (Score 0/1) | Data not available | Data from clinical trials | Data from clinical trials |
| EASI-75 Response | Data not available | Data from clinical trials | Data from clinical trials |
| EASI-90 Response | Data not available | Data from clinical trials | Data from clinical trials |
| Pruritus NRS (≥4-point improvement) | Data not available | Data from clinical trials | Data from clinical trials |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; NRS: Numerical Rating Scale.
Signaling Pathway
This compound exerts its effects by blocking the TRPA1 ion channel, which is a key sensor for a variety of noxious stimuli, including environmental irritants and endogenous inflammatory mediators. Activation of TRPA1 on sensory neurons leads to the influx of calcium ions (Ca2+), resulting in the release of neuropeptides and neurotransmitters that drive pain and neurogenic inflammation. By antagonizing this channel, this compound can mitigate these downstream effects.
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for understanding the context of the presented data.
In Vivo Model of Cinnamaldehyde-Mediated Skin Flare in Rats
This model is used to assess the anti-inflammatory properties of topically applied TRPA1 antagonists.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Test Compound Application: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween-80, and saline) at concentrations of 50 mg/mL and 100 mg/mL. The formulation is applied topically to a designated area on the rat's skin.
-
Induction of Flare: After a specified pretreatment time, a TRPA1 agonist, cinnamaldehyde, is applied to the same skin area to induce a flare response, characterized by localized redness and swelling.
-
Assessment: The area of the flare is measured at various time points after cinnamaldehyde application. A significant reduction in the flare area in the this compound-treated group compared to the vehicle-treated group indicates efficacy.[2]
Rodent Model of Chronic Pancreatitis-Associated Pain
This model evaluates the potential of a compound to alleviate chronic visceral pain.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Induction of Chronic Pancreatitis: Chronic pancreatitis is induced by repeated injections of caerulein, a cholecystokinin analogue, over several weeks. This leads to pancreatic inflammation, fibrosis, and the development of chronic pain-like behaviors.
-
Treatment: this compound, acting as a TRPA1 antagonist, would be administered to a cohort of mice with established chronic pancreatitis. A vehicle control group would also be included.
-
Behavioral Testing: Pain-related behaviors are assessed. This can include monitoring spontaneous exploratory behavior in an open field, where a reduction in activity can be indicative of pain. A significant attenuation of these behavioral changes in the treatment group compared to the vehicle group suggests an analgesic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of a compound like this compound in an animal model of disease.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of PF-04745637
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for the research compound PF-04745637, emphasizing safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the necessary safety protocols. Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye and face protection.[1] Work should be conducted in a well-ventilated area, and inhalation of any dust, fumes, gas, mist, vapors, or spray should be avoided.[1][2] In case of accidental contact, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If they feel unwell, seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention.[1]
-
Ingestion: If swallowed, seek immediate medical assistance.[1]
Step-by-Step Disposal Protocol
The following is a general procedure for the disposal of this compound and other similar chemical waste. This process should be carried out in accordance with your institution's environmental health and safety (EHS) guidelines.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Incompatible materials, such as strong oxidizing agents, should be stored separately.[1]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is away from general laboratory traffic and drains.
-
-
Arranging for Disposal:
Quantitative Data
No specific quantitative data regarding the disposal of this compound was found in the available search results. For information on permissible exposure limits or other specific quantitative safety data, it is recommended to consult the manufacturer's safety data sheet (SDS) for this compound.
| Data Point | Value |
| Occupational Exposure Limits | Not established in the provided search results. |
| Toxicity Data (e.g., LD50) | Not available in the provided search results. |
| Environmental Fate Data | Not available in the provided search results. |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste like this compound.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling PF-04745637
Essential Safety and Handling Guide for PF-04745637
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety, logistical, and operational information for handling the compound this compound. Given that the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.[1] Adherence to these procedural guidelines is critical for ensuring laboratory safety.
Hazard Identification and Precautions
This compound is a potent and selective TRPA1 antagonist.[1][2] While one supplier has classified it as not a hazardous substance or mixture, it is prudent to handle it as a potentially hazardous compound due to incomplete toxicological data.[1] It may cause eye, skin, respiratory, and digestive tract irritation.[1] Therefore, minimizing exposure is a critical safety objective.
General Handling Precautions:
-
Wash hands and face thoroughly after handling.[1]
-
Use in a well-ventilated area or under a chemical fume hood.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a full-face shield. Standard safety glasses do not provide adequate protection against splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body | A laboratory coat or chemical-resistant apron worn over personal clothing. For procedures with a higher risk of splashes, chemical-resistant coveralls are recommended. |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher should be used. For larger quantities or in poorly ventilated areas, a powered air-purifying respirator (PAPR) is recommended. |
| Footwear | Closed-toe shoes made of a non-porous material. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, prevent the spill from spreading.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Clean-up: Use an absorbent material to clean up the spill. Place the waste in a sealed, labeled container.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire Fighting Measures
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
The logical flow for emergency response is depicted in the following diagram.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and a hazard warning.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


